Product packaging for 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide(Cat. No.:CAS No. 873380-46-2)

2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Cat. No.: B1287682
CAS No.: 873380-46-2
M. Wt: 213.62 g/mol
InChI Key: XZWISBHMAMTRHK-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO3 B1287682 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide CAS No. 873380-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWISBHMAMTRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604096
Record name 2-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873380-46-2
Record name 2-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide. The information is compiled for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₉H₈ClNO₃. It belongs to the class of organic compounds known as chloroacetamides, which are characterized by an acetamide group where one of the methyl protons has been replaced by a chlorine atom. The structure also features a 1,3-benzodioxole moiety, a common functional group in various biologically active molecules.

Molecular Structure:

The core structure consists of a 1,3-benzodioxole ring system attached to a chloroacetamide group at the 5-position. The chloroacetamide functional group is a key feature, as the carbon-chlorine bond is susceptible to nucleophilic substitution, making it a reactive intermediate for further chemical synthesis.

Caption: Chemical structure of this compound.

Physicochemical Properties:

While specific experimental data for this compound is not widely available, its properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value/Information
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol
Appearance Likely a crystalline solid
Melting Point Not available. Related chloroacetamides have a wide range of melting points.
Boiling Point Not available. Likely to decompose at high temperatures.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.
CAS Number 873380-46-2[1]

Experimental Protocols

Proposed Synthesis Workflow:

synthesis_workflow start 1,3-Benzodioxole-5-carboxaldehyde intermediate1 1,3-Benzodioxol-5-yl)methanol start->intermediate1 Reduction (e.g., NaBH₄) intermediate2 5-(Chloromethyl)-1,3-benzodioxole intermediate1->intermediate2 Chlorination (e.g., SOCl₂) intermediate3 1,3-Benzodioxol-5-yl)acetonitrile intermediate2->intermediate3 Cyanation (e.g., NaCN) intermediate4 2-(1,3-Benzodioxol-5-yl)acetic acid intermediate3->intermediate4 Hydrolysis (e.g., H₂SO₄, H₂O) intermediate5 2-(1,3-Benzodioxol-5-yl)acetamide intermediate4->intermediate5 Amidation (e.g., SOCl₂, then NH₃) product This compound intermediate5->product α-Chlorination (e.g., NCS, CCl₄)

Caption: Proposed synthetic pathway for this compound.

Detailed Hypothetical Protocol:

This protocol is a hypothetical adaptation based on standard organic chemistry transformations and the synthesis of similar molecules.

Step 1: Reduction of 1,3-Benzodioxole-5-carboxaldehyde

  • Dissolve 1,3-benzodioxole-5-carboxaldehyde in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, for example, sodium borohydride (NaBH₄), in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product, (1,3-benzodioxol-5-yl)methanol, with an organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain the crude product, which can be purified by chromatography if necessary.

Step 2: Chlorination of (1,3-Benzodioxol-5-yl)methanol

  • Dissolve the alcohol from the previous step in an anhydrous aprotic solvent like dichloromethane.

  • Add a chlorinating agent, such as thionyl chloride (SOCl₂), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it, and remove the solvent to yield 5-(chloromethyl)-1,3-benzodioxole.

Step 3: Cyanation of 5-(Chloromethyl)-1,3-benzodioxole

  • Dissolve the chlorinated product in a polar aprotic solvent like DMSO or DMF.

  • Add sodium cyanide (NaCN) and stir the mixture at an elevated temperature.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract the product, (1,3-benzodioxol-5-yl)acetonitrile, with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

Step 4: Hydrolysis of (1,3-Benzodioxol-5-yl)acetonitrile

  • Reflux the nitrile in an aqueous acidic solution, for instance, sulfuric acid.

  • Continue heating until the nitrile is fully hydrolyzed to the carboxylic acid.

  • Cool the mixture and extract the product, 2-(1,3-benzodioxol-5-yl)acetic acid.

  • Purify by recrystallization.

Step 5: Amidation of 2-(1,3-Benzodioxol-5-yl)acetic acid

  • Convert the carboxylic acid to its acid chloride using thionyl chloride.

  • React the acid chloride with an excess of aqueous ammonia to form 2-(1,3-benzodioxol-5-yl)acetamide.

  • Isolate the amide by filtration and purify by recrystallization.

Step 6: α-Chlorination of 2-(1,3-Benzodioxol-5-yl)acetamide

  • Dissolve the acetamide in a suitable solvent like carbon tetrachloride.

  • Add N-chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reflux the mixture until the starting material is consumed.

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product, this compound, by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in public literature. However, based on the activities of structurally related compounds, several potential mechanisms of action can be hypothesized.

Potential Signaling Pathway Involvement:

signaling_pathway cluster_compound This compound cluster_pathways Potential Cellular Targets cluster_outcomes Potential Biological Outcomes compound The Compound vlcfa Very-Long-Chain Fatty Acid (VLCFA) Elongase compound->vlcfa Inhibition (Hypothesized) cox Cyclooxygenase (COX) Enzymes compound->cox Inhibition (Hypothesized) auxin Auxin Receptors (e.g., TIR1) compound->auxin Agonism (Hypothesized) outcome1 Disruption of Cell Membranes and Signaling Lipids vlcfa->outcome1 outcome2 Anti-inflammatory and Antitumor Effects cox->outcome2 outcome3 Plant Growth Regulation auxin->outcome3

Caption: Hypothesized biological targets and outcomes for this compound.

Discussion of Potential Activities:

  • Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis: Chloroacetamide herbicides are known to inhibit the biosynthesis of VLCFAs.[3] These fatty acids are crucial components of cell membranes and are involved in various signaling pathways. Inhibition of their synthesis can lead to disruption of cell division and growth. It is plausible that this compound could exhibit similar activity.

  • Cyclooxygenase (COX) Inhibition: Several benzodioxole derivatives have been investigated as inhibitors of COX-1 and COX-2 enzymes, which are key mediators of inflammation and are implicated in some cancers.[4] The benzodioxole moiety of the target compound might allow it to bind to the active site of COX enzymes, potentially leading to anti-inflammatory or cytotoxic effects.

  • Auxin Receptor Agonism: Some N-(benzo[d][2][5]dioxol-5-yl)-2-(one-benzylthio) acetamides have been identified as potent auxin receptor agonists, promoting root growth in plants.[6] The structural similarity suggests that this compound could potentially interact with auxin signaling pathways, although the chloroacetamide group might alter this activity significantly.

Conclusion

This compound is a molecule of interest due to its reactive chloroacetamide group and the presence of the biologically relevant 1,3-benzodioxole scaffold. While specific experimental data on its synthesis and biological function are scarce, this guide provides a solid foundation for future research based on the properties and activities of structurally related compounds. Further investigation is warranted to fully elucidate its chemical and biological characteristics, which could lead to applications in medicinal chemistry, agrochemicals, or as a versatile synthetic intermediate. Researchers are encouraged to use the proposed synthetic route as a starting point for laboratory synthesis and to explore the hypothesized biological activities through in vitro and in vivo assays.

References

2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide chemical properties and synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic route for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Properties

This compound is a derivative of benzodioxole, a structural motif found in various biologically active compounds.[1][2][3][4][5] While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 873380-46-2[6][7]
Molecular Formula C₉H₈ClNO₃[7]
Molecular Weight 213.62 g/mol [6]
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
¹H NMR Data Not available-
¹³C NMR Data Not available-
IR Spectral Data Not available-
Mass Spectrometry Not available-

Synonyms: 2-Chloro-2-[3,4-(methylenedioxy)phenyl]acetamide; 2-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide; 5-(2-amino-1-chloro-2-oxoethyl)-1,3-benzodioxole.[6]

Plausible Synthesis

The proposed synthesis involves three key transformations:

  • Cyanohydrin Formation: Conversion of piperonal to the corresponding mandelonitrile derivative.

  • Amidation: Hydrolysis of the nitrile to an amide, forming 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetamide.[10]

  • Chlorination: Substitution of the hydroxyl group with a chlorine atom to yield the final product.

Below is a detailed, hypothetical experimental protocol for this proposed synthesis.

Experimental Protocol

Step 1: Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-hydroxyacetonitrile

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 15.0 g (0.1 mol) of 3,4-(methylenedioxy)benzaldehyde in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 5.4 g (0.11 mol) of sodium cyanide in 20 mL of water.

  • Slowly add the sodium cyanide solution to the stirred solution of the aldehyde at 0-5 °C.

  • Following the addition of the cyanide solution, add 10 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into 300 mL of ice-water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-hydroxyacetamide

  • To the crude 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetonitrile from the previous step, add 100 mL of concentrated hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 24 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetamide.

Step 3: Synthesis of this compound

  • In a 100 mL three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 10.0 g (0.051 mol) of 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetamide in 50 mL of anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 7.3 mL (0.1 mol) of thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Synthetic Workflow

The logical flow of the proposed synthesis is depicted in the following diagram.

SynthesisWorkflow Start 3,4-(Methylenedioxy)benzaldehyde (Piperonal) Step1 Cyanohydrin Formation (NaCN, CH₃COOH) Start->Step1 Intermediate1 2-(1,3-Benzodioxol-5-yl)-2-hydroxyacetonitrile Step1->Intermediate1 Step2 Amidation (Conc. HCl) Intermediate1->Step2 Intermediate2 2-(1,3-Benzodioxol-5-yl)-2-hydroxyacetamide Step2->Intermediate2 Step3 Chlorination (SOCl₂) Intermediate2->Step3 End This compound Step3->End

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide and Its Analogs for Researchers and Drug Development Professionals.

This technical guide provides comprehensive information on this compound and a selection of structurally related compounds. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. It includes key identifiers such as CAS numbers, physicochemical properties, and available experimental protocols.

Compound Data Summary

The following table summarizes the key quantitative data for this compound and related benzodioxole-containing acetamide derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound873380-46-2C₉H₈ClNO₃213.62
N-(1,3-Benzodioxol-5-yl)acetamide13067-19-1C₉H₉NO₃179.18
N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide40023-03-8C₁₀H₁₀ClNO₃227.65
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamideNot AvailableC₁₁H₁₂ClNO₃241.67
N-[1-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide790263-83-1C₁₁H₁₂ClNO₃241.67
N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide227199-07-7C₉H₈ClNO₃213.62
2-Chloro-N-methyl-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide1895061-69-4Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below is a synthesis protocol for a related compound, which can serve as a basis for the synthesis of other similar molecules.

Synthesis of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide

This protocol is based on the synthesis described for N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.[1]

Materials:

  • 2-(1,3-Benzodioxol-5-yl)ethylamine

  • Dichloromethane (CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Chloroacetyl chloride

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve 20 mmol of 2-(1,3-Benzodioxol-5-yl)ethylamine in dichloromethane.

  • Add 30 mmol of potassium carbonate to the solution.

  • Cool the mixture to 273 K (0 °C) and add 20 mmol of chloroacetyl chloride over a period of 30 minutes.

  • Allow the solution to stand at room temperature for 2 hours.

  • Wash the solution with water.

  • Separate the organic layer and dry it with sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to yield the pure N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. The reported yield is 68%.[1]

Visualized Workflows and Pathways

Diagrams are provided below to illustrate key logical and experimental workflows relevant to the synthesis and study of these compounds.

G cluster_synthesis General Synthesis Workflow for N-Substituted Chloroacetamides amine Substituted Amine (e.g., Benzodioxol-ethylamine) solvent Dissolve in Aprotic Solvent (e.g., CH2Cl2) amine->solvent base Add Base (e.g., K2CO3) solvent->base chloroacetyl Add Chloroacetyl Chloride (at 0°C) base->chloroacetyl reaction Stir at Room Temperature chloroacetyl->reaction workup Aqueous Workup (Wash with Water) reaction->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Recrystallization) evaporation->purification product Final Product (N-Substituted Chloroacetamide) purification->product

Caption: General synthesis workflow for N-substituted chloroacetamides.

G cluster_drug_discovery Drug Discovery and Development Pathway compound Lead Compound (e.g., Benzodioxol Derivative) synthesis Chemical Synthesis and Optimization compound->synthesis screening In Vitro Screening (Target-based, Cell-based) synthesis->screening adme ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) screening->adme in_vivo In Vivo Efficacy (Animal Models) adme->in_vivo preclinical Preclinical Development in_vivo->preclinical clinical Clinical Trials (Phase I-III) preclinical->clinical

Caption: A simplified drug discovery and development pathway.

References

A Comprehensive Technical Guide to the Biological Activities of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a prominent scaffold in medicinal chemistry. Its unique electronic and structural properties have made it a key component in a wide array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the diverse biological activities of benzodioxole derivatives, focusing on their therapeutic potential in oncology, neurology, inflammation, and infectious diseases. It consolidates quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a vital resource for researchers in drug discovery and development.

Anticancer Activities

Benzodioxole derivatives have emerged as a significant class of compounds with potent cytotoxic and antitumor activities against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and suppression of tumor growth and metastasis.

A notable strategy has been the conjugation of 1,3-benzodioxole with arsenical precursors. This approach, inspired by the metabolism of the antiepileptic drug stiripentol, enhances the anti-proliferative properties of arsenicals by inhibiting the thioredoxin (Trx) system, which is often over-expressed in cancer cells.[1][2][3] This inhibition leads to increased oxidative stress and subsequent apoptosis.[3]

One such derivative, MAZ2, was found to be a selective and irreversible inhibitor of Thioredoxin Reductase (TrxR), demonstrating strong anti-cancer proliferation efficiency.[1] Similarly, the novel derivative YL201 showed potent activity against MDA-MB-231 breast cancer cells, outperforming the standard chemotherapeutic agent 5-fluorouracil (5-Fu).[4] YL201 was shown to suppress proliferation, adhesion, invasion, and migration of cancer cells in a concentration-dependent manner.[4] Another compound, HJ1, derived from the natural product piperine, also exhibited robust antitumor activity by inhibiting clonogenicity, migration, and adhesion of HeLa cells and suppressing tumor angiogenesis in vivo.[5]

Quantitative Data: Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference CompoundIC50 Value (µM)Source
YL201 MDA-MB-231 (Breast)4.92 ± 1.095-Fluorouracil18.06 ± 2.33[4]
HJ1 HeLa (Cervical)(4-fold > Piperine)Piperine-[5]
HJ1 MDA-MB-231 (Breast)(10-fold > Piperine)Piperine-[5]
MAZ2 Conjugates Various(Broad Spectrum)--[1]
Compound 2a Hep3B (Liver)Potent ActivityDoxorubicin-[6]
Compound IId HeLa, HepG2, etc.26.59 - 65.16--[7]
Compound 3e HeLa (Cervical)219 (CC50)--[8]

Signaling Pathway: TrxR Inhibition by Benzodioxole-Arsenical Conjugates

anticancer_pathway Mechanism of Benzodioxole-Arsenical Conjugates cluster_cell Cancer Cell BD_Ar Benzodioxole-Arsenical Conjugate (e.g., MAZ2) TrxR Thioredoxin Reductase (TrxR) BD_Ar->TrxR Inhibition Trx_ox Oxidized Thioredoxin (Trx-S2) Trx_red Reduced Thioredoxin (Trx-(SH)2) TrxR->Trx_red Reduces ROS Reactive Oxygen Species (ROS) Increase TrxR->ROS Inhibition leads to accumulation Trx_red->Trx_ox Reduces ROS, Promotes Proliferation Proliferation Cell Proliferation & Survival Trx_red->Proliferation Apoptosis Apoptosis ROS->Apoptosis Induces Proliferation->Apoptosis Suppressed

Caption: TrxR inhibition pathway by benzodioxole derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are treated with various concentrations of the benzodioxole derivatives and a control compound (e.g., 5-Fu) for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Wound Healing Assay for Cell Migration:

  • Cell Culture: Cells are grown to a confluent monolayer in 6-well plates.

  • Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with a medium containing the test compound at a non-toxic concentration.

  • Imaging: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Analysis: The rate of wound closure is measured and compared between treated and untreated cells to determine the effect on cell migration.[4]

Neuroprotective Activities

Recent studies have highlighted the potential of benzodioxole derivatives in the treatment of neurodegenerative disorders like Parkinson's disease (PD).[9] Their mechanism often involves the modulation of neurotransmitter receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in synaptic transmission and plasticity.

Hybrid compounds of benzodioxole-propanamide have been investigated as negative modulators of AMPA receptors.[10] One such derivative, BDZ-P7, demonstrated remarkable potency in inhibiting various AMPA receptor subunits (GluA1, GluA2, GluA3), significantly affecting their desensitization and deactivation rates.[10] In animal models of Parkinson's disease, BDZ-P7 partially restored locomotor abilities, suggesting its potential as a novel neuroprotective therapeutic.[9][10]

Quantitative Data: Neuroprotective Activity
CompoundTargetIC50 Value (µM)EffectSource
BDZ-P7 GluA23.03Inhibition[10]
BDZ-P7 GluA1/23.14Inhibition[10]
BDZ-P7 GluA2/33.19Inhibition[10]
BDZ-P7 GluA13.2Inhibition[10]

Workflow: Neuroprotective Agent Screening

neuro_workflow Screening Workflow for Neuroprotective Benzodioxoles Synthesis Synthesis of Benzodioxole-Propanamide Hybrids PatchClamp Whole-Cell Patch Clamp on AMPA Receptor Subunits Synthesis->PatchClamp Electrophysiological Screening Kinetics Analyze Desensitization & Deactivation Rates PatchClamp->Kinetics Data Analysis PD_Model In Vivo Testing in Mouse Model of PD Kinetics->PD_Model Select Potent Compounds Locomotor Assess Locomotor Activity (Open-Field Test) PD_Model->Locomotor Behavioral Assessment Lead Identify Lead Compound (e.g., BDZ-P7) Locomotor->Lead Efficacy Evaluation

Caption: Workflow for identifying neuroprotective agents.

Experimental Protocol

Whole-Cell Patch Clamp Electrophysiology:

  • Cell Preparation: Cells expressing specific AMPA receptor subunits (e.g., HEK293 cells transfected with GluA1/2) are cultured on coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution. A glass micropipette (electrode) filled with an internal solution is positioned onto a single cell.

  • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -60 mV). An agonist (e.g., glutamate) is rapidly applied to elicit an ion current through the AMPA receptors.

  • Compound Application: The benzodioxole derivative is pre-applied or co-applied with the agonist to measure its effect on the amplitude, desensitization, and deactivation kinetics of the current.[10]

  • Analysis: The resulting currents are recorded and analyzed to determine the inhibitory concentration (IC50) and the compound's modulatory effects.

Anti-inflammatory and Analgesic Activities

Benzodioxole derivatives have also demonstrated significant anti-inflammatory and analgesic properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[11][12] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[12][13]

Several studies have focused on synthesizing benzodioxole-based compounds as selective COX-2 inhibitors, which is a desirable profile for reducing the gastrointestinal side effects associated with non-selective NSAIDs like ketoprofen.[8][12] Benzodioxole-pyrazole hybrids, for instance, have been identified as dual inhibitors of COX-2 and 5-LOX with significant in vivo anti-inflammatory and analgesic effects.[11] Compounds 11, 17, and 26 from one study not only showed dual enzyme inhibition but also reduced the production of the pro-inflammatory cytokine TNF-α.[11]

Quantitative Data: Anti-inflammatory Activity
CompoundTargetIC50 (µM)Selectivity (COX-2 vs COX-1)Source
Compound 2f COX-2-3.67[14]
Compound A13 COX-10.0644.63[14]
Compound A13 COX-20.013-[14]
Various Synthesized COX-2-Better than Ketoprofen[8]

Signaling Pathway: COX/LOX Inhibition

anti_inflammatory_pathway Anti-inflammatory Mechanism of Benzodioxole Derivatives AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation & Pain PGs->Inflammation LTs->Inflammation BD Benzodioxole Derivatives BD->COX Inhibition BD->LOX Inhibition

Caption: Inhibition of inflammatory pathways.

Experimental Protocol

In Vivo Carrageenan-Induced Paw Edema Assay:

  • Animal Grouping: Male Wistar rats or mice are divided into control, standard (e.g., Diclofenac sodium), and test groups.[11]

  • Compound Administration: The test compounds (benzodioxole derivatives) are administered orally or intraperitoneally at a specific dose one hour before the carrageenan injection. The control group receives the vehicle.

  • Inflammation Induction: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group, indicating the anti-inflammatory activity of the compound.

Antimicrobial and Fungicidal Activities

The benzodioxole scaffold is also present in compounds with significant antimicrobial and fungicidal properties.[15] Researchers have synthesized and evaluated various derivatives, including Schiff bases and peptidyl derivatives, for their activity against pathogenic bacteria and fungi.[16][17]

A Schiff base derivative of 1,3-benzodioxole was shown to inhibit 4 out of 5 tested pathogenic bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[17] In another study, some peptidyl derivatives containing the 1,3-benzodioxole system were found to promote the growth of certain organisms like Bacillus subtilis.[16] More recently, 1,3-benzodioxole-pyrimidine derivatives were designed as potential succinate dehydrogenase (SDH) inhibitors, a validated target for fungicides.[18] Compound 5c from this series displayed excellent fungicidal activity against A. solani, with an efficacy equivalent to the commercial fungicide boscalid.[18]

Quantitative Data: Antimicrobial & Fungicidal Activity
CompoundOrganismActivity TypeMIC/EC50 ValueSource
Schiff Base (2) MRSA, E. coli, etc.AntibacterialActive against 4/5 strains[17]
Compound 10 E. coli, etc.AntibacterialMIC: 3.89-7.81 µM[17]
Compound (S)-5c A. solaniFungicidalEC50: 0.06 mg/L[18]
Compound 5c SDH EnzymeEnzyme InhibitionIC50: 3.41 µM[18]
Experimental Protocol

Agar Diffusion Method for Antibacterial Activity:

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared.

  • Plate Preparation: The bacterial suspension is uniformly spread over the surface of a sterile Mueller-Hinton agar plate.

  • Disk Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the synthesized benzodioxole compound and placed on the agar surface. A control disc with solvent and a standard antibiotic disc are also used.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. A larger zone indicates greater antibacterial activity.[17]

Other Biological Activities

The versatility of the benzodioxole scaffold extends to other therapeutic areas, including:

  • Antidiabetic Activity: Benzodioxole carboxamide derivatives have been investigated as α-amylase inhibitors. Compounds IIa and IIc showed potent inhibition with IC50 values of 0.85 µM and 0.68 µM, respectively. In vivo studies confirmed that compound IIc significantly reduced blood glucose levels in diabetic mice.[7]

  • Plant Growth Promotion: A series of N-(benzo[d][1][10]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed as agonists for the auxin receptor TIR1. The derivative K-10 exhibited excellent root growth-promoting activity, surpassing that of the natural auxin NAA, indicating potential applications in agriculture.[19]

Conclusion and Future Perspectives

The 1,3-benzodioxole framework is undeniably a "privileged scaffold" in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. From potent and selective anticancer agents that target novel pathways like the thioredoxin system to neuroprotective modulators of AMPA receptors and dual-action anti-inflammatory compounds, the therapeutic potential is vast. The research highlighted in this guide demonstrates a clear trend towards rational design, where the benzodioxole core is strategically modified to enhance potency, selectivity, and pharmacokinetic properties.

Future research should continue to explore the structure-activity relationships of these derivatives in greater detail. The application of computational tools for molecular docking and ADME prediction will be crucial in designing next-generation compounds with improved druggability.[4] Furthermore, expanding in vivo studies and delving deeper into the molecular mechanisms will be essential to translate the promising preclinical results of these versatile compounds into clinically effective therapies for a wide range of human diseases.

References

Literature Review: Applications of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable absence of published research on the specific biological applications of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (CAS Number: 873380-46-2). While this compound is available from several chemical suppliers, there is no readily accessible data on its use in drug development, its pharmacological properties, or its mechanism of action in biological systems.

This guide, therefore, expands its scope to include a review of structurally related benzodioxole-containing chloroacetamide derivatives for which biological data is available. This information may provide insights into the potential applications of the target compound and serves as a resource for researchers interested in this chemical space.

General Biological Activities of Benzodioxole Derivatives

The 1,3-benzodioxole moiety is a common scaffold in medicinal chemistry, known to impart a range of biological activities. Derivatives are often explored for their potential as pharmaceuticals and agrochemicals. General mechanisms of action for this class of compounds include enzyme inhibition and receptor antagonism. For instance, certain 1,3-benzodioxole derivatives have been shown to inhibit enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are involved in the endocannabinoid system. Others act as antagonists for receptors such as the bradykinin B1 receptor, which is implicated in pain and inflammation. Additionally, some derivatives exhibit antimicrobial and antifungal properties.[1]

Applications of Structurally Related Chloroacetamide-Benzodioxole Derivatives

While data on this compound is unavailable, a related compound, N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide , has demonstrated significant anti-inflammatory and antitumor activities in both in vitro and in vivo studies.[2]

Anti-inflammatory and Antitumor Activity

This derivative is reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme crucial for the production of prostaglandins, which are key mediators of inflammation and tumor growth.[2] Furthermore, it has been observed to induce cell cycle arrest and apoptosis in cancer cells, thereby hindering tumor growth and metastasis.[2] These findings suggest that it could serve as a lead compound for the development of novel anti-inflammatory and antitumor agents.[2]

The proposed mechanism of action for the anti-inflammatory and antitumor effects of N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide is depicted in the following signaling pathway diagram:

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Tumor_Growth Tumor Growth Prostaglandins->Tumor_Growth Derivative N-(1,3-benzodioxol-5-yl)-2- [4-(butylsulfamoyl)-2-chlorophenoxy]acetamide Derivative->COX2 Apoptosis Apoptosis Derivative->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Derivative->Cell_Cycle_Arrest

Proposed mechanism of action for a related derivative.

Synthesis of a Related Isomer

While a specific synthesis protocol for this compound is not detailed in the reviewed literature, a method for the synthesis of a related isomer, N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide , has been published.[3] This compound is noted as an important intermediate for the synthesis of 3,4-dihydroisoquinoline and other heterocyclic compounds.[3]

Experimental Protocol for N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide Synthesis[3]
  • Dissolution: 2-Benzo[2][3]dioxol-5-yl-ethylamine (20 mmol) is dissolved in dichloromethane (CH₂Cl₂).

  • Addition of Base: Potassium carbonate (K₂CO₃) (30 mmol) is added to the solution.

  • Acylation: Chloroacetyl chloride (20 mmol) is added to the mixture over a period of 30 minutes at a temperature of 273 K (0 °C).

  • Reaction: The reaction mixture is allowed to stand for 2 hours at room temperature.

  • Work-up: The solution is washed with water. The organic layer is separated, dried with sodium sulfate (Na₂SO₄), and evaporated to yield the primary product.

  • Purification: The pure product is isolated by recrystallization from ethyl acetate.

The following diagram illustrates the general workflow for this synthesis:

Synthesis_Workflow Start Start: 2-Benzo[1,3]dioxol-5-yl-ethylamine in CH₂Cl₂ Add_Base Add K₂CO₃ Start->Add_Base Add_Acylating_Agent Add Chloroacetyl Chloride at 0°C Add_Base->Add_Acylating_Agent React React at Room Temperature (2h) Add_Acylating_Agent->React Wash Wash with Water React->Wash Separate Separate Organic Layer Wash->Separate Dry Dry with Na₂SO₄ Separate->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Ethyl Acetate Evaporate->Recrystallize End Final Product: N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide Recrystallize->End

Synthesis workflow for a related chloroacetamide.

Conclusion

References

An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroacetamide compounds represent a versatile class of molecules with wide-ranging applications, from highly effective herbicides in agriculture to covalent inhibitors in drug discovery and antimicrobial agents. Their biological activity is primarily rooted in their ability to act as electrophiles, forming covalent bonds with nucleophilic residues, most notably cysteine, in target proteins. This irreversible inhibition of key enzymes disrupts critical cellular processes. In herbicidal applications, the primary target is the very-long-chain fatty acid (VLCFA) elongase system, leading to a cascade of events culminating in plant death. In drug development, the chloroacetamide "warhead" is leveraged to achieve potent and sustained inhibition of therapeutic targets like kinases and proteases. This guide provides a detailed examination of the core mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Core Mechanism of Action: Covalent Inhibition

The defining feature of chloroacetamide compounds is their reactive chloroacetyl group. This group functions as an electrophile, making it susceptible to nucleophilic attack by amino acid residues on proteins. The most common target is the thiol group (-SH) of cysteine residues, which is a strong nucleophile.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This covalent modification is typically irreversible, leading to a permanent inactivation of the target protein.[1][2] This ability to form covalent bonds with enzymes, coenzymes, or metabolic intermediates containing sulfhydryl groups is central to their biological activity.[1][3]

G cluster_0 General Covalent Inhibition by Chloroacetamide Chloroacetamide Chloroacetamide (R-NH-CO-CH₂Cl) CovalentAdduct Irreversibly Inhibited Protein (Covalent Adduct) Chloroacetamide->CovalentAdduct SN2 Reaction (Nucleophilic Attack) TargetProtein Target Protein with Active Site Cysteine TargetProtein->CovalentAdduct Forms Thioether Bond FunctionLoss Loss of Biological Function CovalentAdduct->FunctionLoss

Figure 1: General mechanism of covalent inhibition by chloroacetamide compounds.

Herbicidal Mechanism of Action

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4][5] VLCFAs (fatty acids with more than 18 carbon atoms) are essential components of various lipids required for forming stable cell membranes and cuticular waxes.[4][6]

Target: The specific target is the VLCFA elongase complex, a multi-enzyme system located in the endoplasmic reticulum.[4] Chloroacetamides covalently bind to a conserved, reactive cysteine residue in the active site of the condensing enzyme component of this complex, which is responsible for the initial carbon-carbon bond formation in the elongation cycle.[4][7] This is the primary common target for these herbicides.[7]

Downstream Effects:

  • Inhibition of VLCFA Synthesis: Covalent binding inactivates the elongase enzyme, halting the production of VLCFAs (C20, C22, C24, etc.).[4][6]

  • Disruption of Cell Membrane Formation: A lack of VLCFAs impairs the synthesis of lipids essential for new cell membranes.[4]

  • Cessation of Cell Division and Expansion: The inability to form new membranes stops cell division and growth, particularly in the highly active meristematic tissues of shoots and roots.[4][6]

  • Seedling Growth Inhibition: The herbicide is absorbed by the emerging shoots of grasses and the roots of broadleaf weeds, inhibiting their early growth and preventing emergence from the soil.[3][8]

  • Plant Death: The cumulative effect of these disruptions leads to the death of susceptible plant seedlings.[4]

G Chloroacetamide Chloroacetamide Herbicide (e.g., Metolachlor, Acetochlor) Inhibition Irreversible Covalent Inhibition Chloroacetamide->Inhibition VLCFA_Elongase VLCFA Elongase Complex (Condensing Enzyme) Cysteine Active Site Cysteine VLCFA_Elongase->Cysteine Contains VLCFA_Elongase->Inhibition No_VLCFA VLCFA Synthesis Blocked Inhibition->No_VLCFA No_Lipids Lack of Essential Lipids for Membranes No_VLCFA->No_Lipids Cell_Disruption Disruption of Cell Division & Cell Expansion No_Lipids->Cell_Disruption Growth_Inhibition Inhibition of Shoot & Root Growth Cell_Disruption->Growth_Inhibition Death Seedling Death Growth_Inhibition->Death

Figure 2: Signaling pathway for the herbicidal action of chloroacetamide compounds.
Quantitative Data: Inhibition of VLCFA Synthesis

CompoundI₅₀ Value (nM)Organism/SystemReference
Metazachlor1-2 molecules/subunitChalcone Synthase (a condensing enzyme)[7]
Chloroacetamides (general)10 - 100 nMMicrosomal elongase system (various plants)[4][6]

Applications in Drug Discovery

The reactive nature of the chloroacetamide moiety has been harnessed by medicinal chemists to design targeted covalent inhibitors for various therapeutic targets. By incorporating a chloroacetamide "warhead" into a molecule that selectively binds to a target protein, researchers can achieve irreversible and potent inhibition.

Key Examples:

  • Anti-Cancer (TEAD-YAP1 Interaction): The Transcriptional Enhanced Associate Domain (TEAD) proteins are regulated by S-palmitoylation of a conserved cysteine. Chloroacetamide-based fragments have been developed to bind to the palmitate pocket and form a covalent bond with this cysteine, thereby inhibiting the TEAD-YAP1 interaction, which is a critical driver in certain cancers.[9][10]

  • Antibacterial (MurA Inhibition): The MurA enzyme is crucial for the first step in bacterial peptidoglycan biosynthesis. Chloroacetamide derivatives have been identified as covalent inhibitors that bind to the active site cysteine (Cys115 in E. coli MurA), presenting a pathway for developing new antibacterial agents.[11]

  • Antiviral (SARS-CoV-2 3CL Protease): A new class of covalent inhibitors for the SARS-CoV-2 3C-like protease (3CLpro) utilizes a chlorofluoroacetamide (CFA) warhead. These compounds form a covalent bond with the catalytic cysteine (Cys145) of the protease, potently blocking viral replication.[12]

  • Anti-proliferative (FGFR Inhibition): A novel chloroacetamide derivative, UPR1376, has been developed as an irreversible inhibitor of Fibroblast Growth Factor Receptor (FGFR), showing anti-proliferative activity in FGFR1-amplified lung cancer cell lines.[13]

Quantitative Data: Enzyme Inhibition and Antimicrobial Activity
Compound/ClassTarget Enzyme/OrganismActivity Metric (IC₅₀ / MIC)Reference
Chloroacetamide DerivativesBacillus cereusMIC = 10 mg/L (Compound 13)[14]
Chloroacetamide DerivativesCandida albicansEC₅₀ = 189.13 mg/L (Compound 20)[14]
Chloroacetamide DerivativesE. coli MurALow micromolar IC₅₀[11]
Bis-sulfide derivative 7Staphylococcus aureus83.4% inhibition[15]
Bis-sulfide derivative 7Pseudomonas aeruginosa78.8% inhibition[15]

Toxicity and Metabolism

While effective, the reactivity of chloroacetamides also underlies their toxicity to non-target organisms.

Mechanism of Toxicity: The primary mechanism of cytotoxicity involves the induction of oxidative stress.[16]

  • ROS Generation: Exposure to chloroacetamide herbicides and their metabolites can lead to an excessive generation of reactive oxygen species (ROS).[17][18]

  • Depletion of Antioxidants: This leads to the depletion of cellular antioxidants like glutathione (GSH) and reduced activity of enzymes such as superoxide dismutase (SOD).[17][19]

  • Cellular Damage: The resulting oxidative stress causes damage to cellular components, including DNA breakage and lipid peroxidation, leading to increased lactate dehydrogenase (LDH) leakage, a marker of cell damage.[17][18]

  • Apoptosis: Ultimately, this cascade can induce programmed cell death (apoptosis).[16]

Detoxification: In both plants and animals, a major detoxification pathway for chloroacetamides is conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferase (GST) enzymes.[3][6] This process renders the compound more water-soluble and facilitates its excretion.

Quantitative Data: Cytotoxicity
Compound / MetaboliteSystemEffectReference
Acetochlor (AC)HepG2 cellsDose-dependent decrease in cell viability (10-100 µM)[16]
CMEPA (Metabolite)HepG2 cellsDose-dependent decrease in cell viability[16]
MEA (Metabolite)HepG2 cellsDose-dependent decrease in cell viability[16]
AC, CMEPA, MEAZebrafish EmbryosDecreased hatching and survival rates; increased cell apoptosis[17]

Experimental Protocols

Protocol 1: VLCFA Elongase Inhibition Assay (Cell-Free)

Objective: To determine the inhibitory effect of a chloroacetamide compound on VLCFA synthesis in vitro.

Methodology:

  • Microsome Preparation: Isolate microsomes from the etiolated seedlings of a suitable plant (e.g., leek, Allium porrum). This fraction contains the endoplasmic reticulum where the VLCFA elongase complex is located.[6]

  • Assay Mixture: Prepare a reaction buffer containing the microsomal preparation, acyl-CoA primer substrates (e.g., C18, C20, or C22-CoA), and a radiolabeled precursor, typically [¹⁴C]malonyl-CoA.

  • Inhibitor Treatment: Add varying concentrations of the chloroacetamide compound (dissolved in a suitable solvent like DMSO) to the assay mixtures. Include a solvent-only control.

  • Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a specific time to allow for fatty acid elongation.

  • Reaction Termination & Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to hydrolyze the acyl-CoAs to free fatty acids.

  • Extraction: Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Analysis: Separate the radiolabeled fatty acids by their chain length using thin-layer chromatography (TLC) or reverse-phase HPLC.

  • Quantification: Quantify the radioactivity in the spots corresponding to VLCFAs (C20 and longer) using a scintillation counter or radio-TLC scanner. Calculate the percent inhibition relative to the control and determine the I₅₀ value.[6]

Protocol 2: Confirmation of Covalent Binding by Mass Spectrometry

Objective: To identify the specific amino acid residue of a target protein that is covalently modified by a chloroacetamide compound.

Methodology:

  • Incubation: Incubate the purified target protein with a molar excess of the chloroacetamide compound for a sufficient time to ensure covalent modification. Include a control sample of the protein without the inhibitor.

  • Removal of Excess Inhibitor: Remove the unbound compound using a desalting column or dialysis.

  • Proteolytic Digestion: Denature the protein and digest it into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by HPLC and then ionized and analyzed by the mass spectrometer.

  • Data Analysis: Compare the peptide maps of the treated and untreated samples. Look for a peptide in the treated sample that has a mass shift corresponding to the addition of the chloroacetamide fragment (minus the chlorine atom).

  • Peptide Sequencing: Select the modified peptide ion for fragmentation (MS/MS). The fragmentation pattern will reveal the amino acid sequence and pinpoint the exact residue (e.g., Cysteine) that carries the modification.[7][11]

G cluster_workflow Workflow for Covalent Target Identification step1 1. Incubate Purified Protein with Chloroacetamide Compound step2 2. Remove Excess Compound (e.g., Desalting Column) step1->step2 step3 3. Proteolytic Digestion (e.g., Trypsin) step2->step3 step4 4. LC-MS/MS Analysis of Peptide Mixture step3->step4 step5 5. Data Analysis: Identify Peptide with Mass Shift step4->step5 step6 6. MS/MS Fragmentation & Sequencing step5->step6 result Result: Identification of Modified Cysteine Residue step6->result

Figure 3: Experimental workflow for identifying covalent protein modification.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the effect of chloroacetamide compounds on the viability of a cell line.

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the chloroacetamide compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.[18]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[18]

References

An In-depth Technical Guide on the Safe Handling of Novel Chemical Compounds: A Case Study of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide is a chemical compound that may be used as an intermediate in organic synthesis. Due to the limited availability of specific safety data, a cautious approach is paramount. This guide outlines the recommended safety and handling precautions applicable to this and other novel chemical entities where comprehensive toxicological information is lacking. The principles of chemical hygiene and safety outlined herein are based on standard laboratory practices for handling potentially hazardous materials.

Hazard Identification and Risk Assessment

In the absence of specific data, a preliminary hazard assessment should be conducted based on the chemical structure of this compound. The presence of a chloroacetamide functional group suggests potential for alkylating activity, which can be associated with mutagenic, carcinogenic, and sensitizing properties. The benzodioxole moiety is found in various natural and synthetic compounds with a wide range of biological activities.

A thorough risk assessment should be performed before any experimental work commences. This process is outlined in the logical diagram below.

start Start: New Chemical Handling Protocol lit_review Conduct Comprehensive Literature Search (MSDS, toxicity, reactivity) start->lit_review data_avail Is Specific Safety Data Available? lit_review->data_avail use_specific_protocol Follow Specific Safety Protocol data_avail->use_specific_protocol Yes assume_hazardous Assume Compound is Hazardous (Treat as highly toxic) data_avail->assume_hazardous No risk_assess Perform Formal Risk Assessment (Identify potential hazards, exposure routes) assume_hazardous->risk_assess eng_controls Define Engineering Controls (Fume hood, glove box) risk_assess->eng_controls ppe Specify Personal Protective Equipment (PPE) (Gloves, goggles, lab coat) eng_controls->ppe handling_protocol Develop Safe Handling Protocol (Weighing, dissolving, reacting) ppe->handling_protocol waste_disposal Define Waste Disposal Procedures handling_protocol->waste_disposal emergency_plan Establish Emergency Procedures (Spill, exposure) waste_disposal->emergency_plan approval Obtain Institutional Safety Approval emergency_plan->approval proceed Proceed with Experiment approval->proceed Approved revise Revise Protocol approval->revise Not Approved revise->risk_assess

Risk assessment workflow for a novel chemical.

Assumed Hazard Classification

For a compound with unknown toxicity like this compound, it is prudent to assume a high level of hazard. The following table summarizes the assumed hazard classifications based on its chemical structure.

Hazard Category Assumed Classification Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 2 or 3 (Fatal or Toxic)Prudent assumption for an uncharacterized substance.
Skin Corrosion/Irritation Category 1 or 2 (Corrosive or Irritant)Many reactive organic compounds can cause skin irritation or burns.
Serious Eye Damage/Eye Irritation Category 1 (Causes serious eye damage)Chemicals, especially fine powders, can cause severe eye damage.
Respiratory or Skin Sensitization May cause an allergic skin reaction or asthma symptoms.Chloroacetamides can act as sensitizers.
Germ Cell Mutagenicity Suspected of causing genetic defects.The alkylating nature of the chloroacetamide group suggests potential mutagenicity.
Carcinogenicity Suspected of causing cancer.A conservative assumption for a potential alkylating agent.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.A precautionary classification in the absence of data.

Engineering Controls

To minimize exposure, all work with this compound should be conducted in a certified chemical fume hood. For procedures with a high risk of aerosolization, a glove box may be necessary. The work area should be well-ventilated, and pressure differentials should be maintained to prevent contamination of adjacent areas.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Double gloving is recommended. Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of inhalation exposure, a properly fitted respirator with an appropriate cartridge (e.g., organic vapor) must be used.

Handling and Storage

  • Handling:

    • Avoid the creation of dust when handling the solid material.

    • Use the smallest quantity of material necessary for the experiment.

    • All equipment used for handling the compound should be decontaminated after use.

    • Ensure that a safety shower and eyewash station are readily accessible.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

    • The storage area should be secured and accessible only to authorized personnel.

Experimental Workflow

The following diagram illustrates a general workflow for the safe handling of a novel chemical compound during a typical laboratory experiment.

start Start: Experiment Prep ppe_don Don Appropriate PPE start->ppe_don fume_hood_prep Prepare Fume Hood (Verify airflow, clear area) ppe_don->fume_hood_prep weighing Weigh Compound (In fume hood, on tared weigh paper) fume_hood_prep->weighing dissolving Dissolve Compound (Add solid to solvent slowly) weighing->dissolving reaction Perform Reaction (Monitor temperature, pressure) dissolving->reaction quench Quench Reaction (Use appropriate quenching agent) reaction->quench workup Work-up and Purification (Extraction, chromatography) quench->workup decontaminate Decontaminate Glassware and Surfaces workup->decontaminate waste Segregate and Dispose of Waste decontaminate->waste end End: Experiment Complete waste->end

General experimental workflow for handling a novel compound.

Spill and Emergency Procedures

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material to contain the spill.

    • Carefully clean the area with a decontaminating solution.

    • Collect all contaminated materials in a sealed container for hazardous waste disposal.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's EHS department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

Waste Disposal

All waste materials contaminated with this compound, including unused product, contaminated labware, and absorbent materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

The handling of novel chemical compounds such as this compound requires a proactive and conservative approach to safety. In the absence of specific toxicological data, it is essential to treat the substance as highly hazardous. By implementing stringent engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can minimize the risk of exposure and ensure a safe laboratory environment. A thorough risk assessment is the cornerstone of safe laboratory practice when working with uncharacterized chemical entities.

Key Intermediates in the Synthesis of 3,4-Dihydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinoline scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several powerful synthetic methodologies. This technical guide provides an in-depth overview of the key intermediates involved in the most prominent synthetic routes to 3,4-dihydroisoquinolines, with a focus on the Bischler-Napieralski and Pictet-Spengler reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate a comprehensive understanding for researchers in drug discovery and development.

The Bischler-Napieralski Reaction: A Cornerstone in Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction, first reported in 1893, is a robust and widely employed method for the synthesis of 3,4-dihydroisoquinolines.[1] The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent under acidic conditions.[2][3]

Key Intermediates

The primary intermediate in the Bischler-Napieralski reaction is a β-arylethylamide . This precursor undergoes cyclization to form the dihydroisoquinoline ring system. The mechanism of this transformation has been a subject of discussion, with two plausible pathways involving distinct intermediates.[1][2]

  • Dichlorophosphoryl Imine-Ester Intermediate: One proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization.[1][2]

  • Nitrilium Ion Intermediate: An alternative and widely accepted mechanism proceeds through the formation of a highly electrophilic nitrilium ion intermediate , which is subsequently attacked by the electron-rich aromatic ring to afford the cyclized product.[1][2][3] The formation of styrene derivatives as a side-product in some cases provides evidence for the existence of the nitrilium ion intermediate via a retro-Ritter type reaction.[3]

Synthetic Pathway and Mechanism

The general synthetic pathway for the Bischler-Napieralski reaction is depicted below. The reaction is typically carried out using dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (Tf₂O) in a suitable solvent.[1][2]

Bischler_Napieralski cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Product beta_arylethylamide β-Arylethylamide nitrilium_ion Nitrilium Ion beta_arylethylamide->nitrilium_ion  Dehydrating Agent  (e.g., POCl₃) dihydroisoquinoline 3,4-Dihydroisoquinoline nitrilium_ion->dihydroisoquinoline  Intramolecular  Electrophilic  Aromatic Substitution

Caption: General workflow of the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of a 1,3-Disubstituted 3,4-Dihydroisoquinoline

This protocol is adapted from a procedure for the synthesis of 1,3-disubstituted 3,4-dihydroisoquinoline analogs via the Bischler-Napieralski reaction.[4]

Materials:

  • Corresponding amide (3 mmol)

  • 1,2-Dichloroethane

  • Phosphorus(V) oxychloride (POCl₃) (1 mL)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Basic aluminum oxide (Al₂O₃)

Procedure:

  • Dissolve the corresponding amide (3 mmol) in 1,2-dichloroethane.

  • Add phosphorus(V) oxychloride (1 mL) to the solution.

  • Reflux the reaction mixture for 1 hour at 100 °C.

  • After cooling, pour the reaction mixture into water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution through a short column filled with basic aluminum oxide.

  • Concentrate the filtrate to obtain the crude 3,4-dihydroisoquinoline.

Quantitative Data

The yields of the Bischler-Napieralski reaction can vary depending on the substrate and reaction conditions. Electron-donating groups on the aromatic ring generally lead to higher yields.[2]

Starting AmideProductReagentsReaction TimeYieldReference
N-(3,4-dimethoxyphenethyl)acetamide6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolinePOCl₃, Toluene5 hModerate[5]
Substituted N-phenethylbenzamides1-Aryl-3,4-dihydroisoquinolinesPOCl₃, 1,2-dichloroethane1-3 hModerate[4]

The Pictet-Spengler Reaction: A Versatile Route to Tetrahydroisoquinolines and Dihydroisoquinolines

The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[6][7] While the primary product is a tetrahydroisoquinoline, subsequent oxidation can readily provide the corresponding 3,4-dihydroisoquinoline.

Key Intermediates

The key intermediates in the Pictet-Spengler reaction are:

  • β-Arylethylamine: The starting amine that provides the isoquinoline backbone.

  • Aldehyde or Ketone: The carbonyl compound that reacts with the amine.

  • Protonated Iminium Ion: The condensation of the amine and the carbonyl compound forms an imine, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion. This intermediate is crucial for the subsequent cyclization step.[6][8][9]

Synthetic Pathway and Mechanism

The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.

Pictet_Spengler cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product beta_arylethylamine β-Arylethylamine iminium_ion Iminium Ion beta_arylethylamine->iminium_ion aldehyde Aldehyde/Ketone aldehyde->iminium_ion  Condensation  (Acid Catalyst) tetrahydroisoquinoline Tetrahydroisoquinoline iminium_ion->tetrahydroisoquinoline  Intramolecular  Electrophilic  Aromatic Substitution

Caption: General workflow of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative

This protocol is adapted from a procedure for the synthesis of a substituted tetrahydroisoquinoline.[9]

Materials:

  • D-Tryptophan methyl ester hydrochloride (39.0 mmol)

  • Anhydrous Methanol (130 mL)

  • 2,3-Butanedione (2.5 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Charge a round-bottom flask with D-tryptophan methyl ester hydrochloride (39.0 mmol, 1.0 eq) and anhydrous methanol (130 mL).

  • Upon dissolution, add 2,3-butanedione (2.5 eq).

  • Stir the solution at 65 °C for 20 hours.

  • Cool the reaction to room temperature and partition between saturated aqueous NaHCO₃ and CH₂Cl₂.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

Quantitative Data

The Pictet-Spengler reaction is known for its efficiency, particularly with electron-rich aromatic systems.[7]

β-ArylethylamineCarbonyl CompoundCatalystProductYieldReference
PhenethylamineDimethoxymethaneHClTetrahydroisoquinolineModerate[7]
D-Tryptophan methyl ester hydrochloride2,3-Butanedione-Substituted Tetrahydro-β-carboline62%[9]

The Pomeranz-Fritsch Reaction: An Alternative Approach

The Pomeranz-Fritsch reaction provides another route to isoquinolines, which can be reduced to 3,4-dihydroisoquinolines. This reaction involves the acid-promoted synthesis from a benzaldehyde and a 2,2-dialkoxyethylamine.[10][11]

Key Intermediates

The key intermediates in the Pomeranz-Fritsch reaction are:

  • Benzaldehyde: The aromatic aldehyde starting material.

  • 2,2-Dialkoxyethylamine: The amine component.

  • Benzalaminoacetal: The initial condensation product of the two starting materials.[10]

Synthetic Pathway

The reaction proceeds by the condensation of benzaldehyde and a 2,2-dialkoxyethylamine to form a benzalaminoacetal. Subsequent acid-catalyzed cyclization and aromatization yield the isoquinoline product.

Pomeranz_Fritsch cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product benzaldehyde Benzaldehyde benzalaminoacetal Benzalaminoacetal benzaldehyde->benzalaminoacetal dialkoxyethylamine 2,2-Dialkoxyethylamine dialkoxyethylamine->benzalaminoacetal  Condensation isoquinoline Isoquinoline benzalaminoacetal->isoquinoline  Acid-Catalyzed  Cyclization

Caption: General workflow of the Pomeranz-Fritsch reaction.

Conclusion

The synthesis of 3,4-dihydroisoquinolines relies on well-established and versatile reactions, with the Bischler-Napieralski and Pictet-Spengler reactions being the most prominent. Understanding the key intermediates—β-arylethylamides and nitrilium ions in the former, and β-arylethylamines and iminium ions in the latter—is fundamental to designing and optimizing synthetic routes. The provided experimental protocols and quantitative data serve as a practical guide for researchers in the field. The continuous development of modifications and new catalytic systems for these classical reactions ensures their continued relevance in the synthesis of complex molecules for drug discovery and development.

References

Technical Guide: Physicochemical Properties of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide is a chemical intermediate of significant interest in synthetic organic chemistry. Its structural framework, featuring a benzodioxole moiety linked to a chloroacetamide group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. Notably, it serves as a key building block for the preparation of 3,4-dihydroisoquinolines, a class of compounds investigated for a range of pharmacological activities. This document provides a comprehensive overview of the known physicochemical properties of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide, detailed experimental protocols for its synthesis, and its role as a synthetic intermediate.

Physicochemical Data

The experimental physicochemical data for N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide is primarily centered on its solid-state structure, as determined by X-ray crystallography. Other properties such as melting point, boiling point, and pKa have not been experimentally reported for this specific isomer. The data presented in Table 2 are predicted values for the related isomer, N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide, and should be considered as estimations.

Structural and Crystallographic Data

Table 1: Structural and Crystallographic Data for N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide [1][2]

PropertyValue
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Crystal System Orthorhombic
Space Group Pca2₁
Unit Cell Dimensions a = 14.429 Å, b = 5.1258 Å, c = 30.679 Å
Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties for N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide (Isomer)

PropertyPredicted Value
Melting Point 113-114 °C
Boiling Point 440.5 ± 45.0 °C
pKa 13.57 ± 0.46

Disclaimer: The data in Table 2 are predicted values for an isomer and should be used as an approximation for N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.

Experimental Protocols

Synthesis of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide[1]

This protocol details the synthesis of the title compound from 2-(1,3-Benzodioxol-5-yl)ethylamine and chloroacetyl chloride.

Materials:

  • 2-(1,3-Benzodioxol-5-yl)ethylamine (20 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Potassium carbonate (K₂CO₃) (30 mmol)

  • Chloroacetyl chloride (20 mmol)

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve 2-(1,3-Benzodioxol-5-yl)ethylamine (20 mmol) in dichloromethane.

  • Add potassium carbonate (30 mmol) to the solution.

  • Cool the mixture to 273 K (0 °C).

  • Add chloroacetyl chloride (20 mmol) dropwise over a period of 30 minutes while maintaining the temperature at 273 K.

  • Allow the reaction mixture to stand at room temperature for 2 hours.

  • Wash the solution with water.

  • Separate the organic layer and dry it over sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to yield pure N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.

A yield of 68% has been reported for this procedure.[1]

Mandatory Visualizations

Experimental Workflow: Synthesis

The following diagram illustrates the workflow for the synthesis of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2-(1,3-Benzodioxol-5-yl)ethylamine in CH2Cl2 reaction Addition of Chloroacetyl Chloride at 0°C Stirring at Room Temperature for 2h start1->reaction start2 K2CO3 start2->reaction start3 Chloroacetyl Chloride start3->reaction wash Wash with Water reaction->wash separate Separate Organic Layer wash->separate dry Dry with Na2SO4 separate->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethyl Acetate evaporate->recrystallize product N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide recrystallize->product

Synthesis Workflow
Logical Relationship: Intermediate in Heterocycle Synthesis

N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide is a key intermediate in the synthesis of more complex, biologically active molecules like 3,4-dihydroisoquinolines. The diagram below outlines this logical relationship.

G intermediate N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide cyclization Intramolecular Cyclization (e.g., Bischler-Napieralski reaction) intermediate->cyclization Precursor product 3,4-Dihydroisoquinoline Derivatives cyclization->product Leads to activity Potential Biological Activity (e.g., STING Inhibition, Anti-inflammatory) product->activity Exhibit

Role as a Synthetic Intermediate

References

Methodological & Application

Detailed synthesis protocol for 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide.

Author: BenchChem Technical Support Team. Date: November 2025

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The synthesis of such chemical compounds should only be conducted by qualified professionals in a legally sanctioned and appropriately equipped laboratory setting, in full compliance with all applicable laws and regulations.

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Application Notes and Protocols: 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide as a versatile building block in the synthesis of a variety of heterocyclic compounds. The presence of the reactive α-chloroacetamide moiety, combined with the pharmaceutically relevant benzodioxole core, makes this reagent a valuable precursor for generating novel molecular scaffolds for drug discovery and development.

Introduction

This compound is a key intermediate for the synthesis of diverse heterocyclic systems. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack, while the amide functionality and the benzodioxole ring offer sites for further chemical modifications. This unique combination allows for the construction of complex molecular architectures with potential biological activities. The benzodioxole (or methylenedioxyphenyl) group is a common structural motif in many natural products and pharmacologically active compounds.

This application note will detail synthetic strategies for the preparation of thieno[2,3-b]pyridines, thiazolidin-4-ones, and β-lactams, based on established reactivity of analogous α-chloroacetamides.

Synthetic Applications and Protocols

Synthesis of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound can be employed as a key reagent in the construction of these scaffolds.

A plausible synthetic route involves the reaction of this compound with a suitable 2-mercaptonicotinonitrile derivative. The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization.

Experimental Protocol: General Procedure for the Synthesis of 2-((1,3-Benzodioxol-5-yl)(amido)methylthio)-nicotinonitrile derivatives and subsequent cyclization to Thieno[2,3-b]pyridines.

This protocol is adapted from the synthesis of similar thieno[2,3-b]pyridine derivatives.[1][2]

  • Synthesis of the Intermediate Sulfide:

    • To a solution of the appropriate 2-mercapto-4,6-disubstituted nicotinonitrile (10 mmol) in ethanol (25 mL), add this compound (10 mmol) and a catalytic amount of triethylamine (TEA) (0.2 mL).

    • Heat the reaction mixture at reflux for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the resulting solid precipitate and wash with cold ethanol.

    • Recrystallize the crude product from an ethanol/DMF mixture to afford the purified 2-((1,3-Benzodioxol-5-yl)(amido)methylthio)-nicotinonitrile intermediate.

  • Intramolecular Cyclization:

    • Suspend the intermediate sulfide (10 mmol) in ethanol (25 mL) containing sodium ethoxide (12 mmol).

    • Heat the mixture at reflux for 2 hours.

    • After cooling, the resulting solid is filtered, washed with cold ethanol, and dried.

    • Recrystallize the product from a suitable solvent such as DMF to yield the desired 3-amino-2-carbamoyl-thieno[2,3-b]pyridine derivative.

Quantitative Data Summary (Expected)

StepProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Intermediate Sulfide2-mercaptonicotinonitrile, TEAEthanolReflux380-90
2Thieno[2,3-b]pyridineSodium EthoxideEthanolReflux270-85

Logical Workflow for Thieno[2,3-b]pyridine Synthesis

G reagent This compound intermediate Intermediate Sulfide reagent->intermediate S-Alkylation (TEA, Ethanol, Reflux) mercapto 2-Mercaptonicotinonitrile mercapto->intermediate thieno Thieno[2,3-b]pyridine intermediate->thieno Intramolecular Cyclization (NaOEt, Ethanol, Reflux)

Caption: Synthetic pathway to Thieno[2,3-b]pyridines.

Synthesis of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are another important class of heterocyclic compounds possessing a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. A common synthetic route to these compounds involves the reaction of a chloroacetamide derivative with a source of thiocyanate, followed by cyclization.

Experimental Protocol: General Procedure for the Synthesis of 2-(arylimino)thiazolidin-4-ones.

This protocol is based on the established synthesis of similar thiazolidin-4-one derivatives.[3]

  • Reaction with Ammonium Thiocyanate:

    • Dissolve this compound (10 mmol) in ethanol (30 mL).

    • Add ammonium thiocyanate (12 mmol) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration and wash with water.

    • Recrystallize the crude product from ethanol to obtain the purified 2-imino-5-(1,3-benzodioxol-5-yl)thiazolidin-4-one.

Quantitative Data Summary (Expected)

ProductReagentsSolventTemp. (°C)Time (h)Yield (%)
Thiazolidin-4-oneAmmonium ThiocyanateEthanolReflux4-665-80

Reaction Scheme for Thiazolidin-4-one Synthesis

G chloroacetamide This compound thiazolidinone 2-Imino-5-(1,3-benzodioxol-5-yl)thiazolidin-4-one chloroacetamide->thiazolidinone Cyclocondensation (Ethanol, Reflux) thiocyanate Ammonium Thiocyanate thiocyanate->thiazolidinone

Caption: Synthesis of Thiazolidin-4-one derivatives.

Synthesis of β-Lactam Derivatives

β-Lactams (2-azetidinones) are a well-known class of heterocyclic compounds, famously represented by the penicillin and cephalosporin antibiotics. The Staudinger synthesis, or [2+2] cycloaddition of a ketene with an imine, is a powerful method for their construction. Chloroacetamides can serve as precursors to the ketene component.

Experimental Protocol: General Procedure for the Synthesis of β-Lactams.

This protocol is an adaptation of the synthesis of β-lactams from similar chloroacetamide precursors.[4]

  • Formation of the Schiff Base (Imine):

    • In a round-bottom flask, dissolve an appropriate aromatic amine (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol (30 mL).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated Schiff base by filtration.

    • Recrystallize from ethanol if necessary.

  • [2+2] Cycloaddition (Staudinger Synthesis):

    • In a separate flask, dissolve the Schiff base (10 mmol) and triethylamine (12 mmol) in anhydrous dioxane (20 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • To this stirred solution, add a solution of this compound (10 mmol) in anhydrous dioxane (10 mL) dropwise over 30 minutes.

    • Allow the reaction mixture to stir at room temperature for 5-7 hours.

    • Filter off the triethylammonium chloride salt.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired β-lactam.

Quantitative Data Summary (Expected)

StepProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Schiff BaseAromatic Amine, Aromatic AldehydeEthanolReflux2-485-95
2β-LactamSchiff Base, TriethylamineDioxane0-5 to RT5-750-70

Experimental Workflow for β-Lactam Synthesis

G cluster_0 Schiff Base Formation cluster_1 [2+2] Cycloaddition amine Aromatic Amine schiff_base Schiff Base amine->schiff_base Condensation (Ethanol, Reflux) aldehyde Aromatic Aldehyde aldehyde->schiff_base chloroacetamide This compound beta_lactam β-Lactam chloroacetamide->beta_lactam Staudinger Reaction (TEA, Dioxane) schiff_base_input Schiff Base schiff_base_input->beta_lactam

Caption: Workflow for the synthesis of β-lactams.

Safety Precautions

  • This compound is an α-halo amide and should be handled with care as it is a potential lachrymator and skin irritant.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information before handling this compound and all other reagents.

Conclusion

This compound is a highly useful and versatile precursor for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in this document, based on established chemical transformations of similar chloroacetamides, provide a solid foundation for researchers to explore the synthesis of novel thieno[2,3-b]pyridines, thiazolidin-4-ones, β-lactams, and other heterocyclic systems incorporating the valuable 1,3-benzodioxole moiety. These synthetic routes open up avenues for the development of new chemical entities with potential applications in medicinal chemistry and drug discovery.

References

Application Note: Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the spectroscopic characterization of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide, a key intermediate in the synthesis of various pharmaceutical compounds. Utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we provide a comprehensive analysis of its molecular structure. This document presents detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, and FT-IR spectra, along with tabulated summaries of the observed spectral data. Furthermore, visual representations of the experimental workflow are provided to facilitate a clear understanding of the characterization process.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily owing to the presence of the 1,3-benzodioxole moiety, a common scaffold in numerous biologically active molecules. Accurate and thorough characterization of this intermediate is paramount to ensure the purity and structural integrity of downstream products in drug discovery and development pipelines. This note provides a standardized protocol and expected spectroscopic data for the confirmation of its synthesis and for quality control purposes.

Spectroscopic Data

The structural confirmation of this compound was achieved through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The data presented herein is a representative dataset compiled from typical values for the constituent functional groups.

¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are summarized in Table 1.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2', H-6' (Aromatic)6.85 - 6.95m-
H-5' (Aromatic)6.75 - 6.85d8.0
-O-CH₂-O-5.90 - 6.00s-
-CHCl-5.30 - 5.40s-
-NH₂7.40 - 7.60br s-

Table 1: ¹H NMR (400 MHz, CDCl₃) spectral data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The anticipated chemical shifts for each carbon atom are detailed in Table 2.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Amide)168.0 - 170.0
C-3a', C-7a' (Aromatic)147.0 - 149.0
C-4', C-6' (Aromatic)108.0 - 110.0
C-5' (Aromatic)120.0 - 122.0
C-1' (Aromatic)132.0 - 134.0
-O-CH₂-O-101.0 - 102.0
-CHCl-60.0 - 62.0

Table 2: ¹³C NMR (100 MHz, CDCl₃) spectral data for this compound.

FT-IR Data

The FT-IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands and their corresponding vibrational modes are listed in Table 3.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3350 - 3180N-H stretch (Amide)Strong, Broad
3030 - 3100C-H stretch (Aromatic)Medium
2920 - 2850C-H stretch (Aliphatic)Medium
1670 - 1690C=O stretch (Amide I)Strong
1600 - 1620N-H bend (Amide II)Medium
1480 - 1500C=C stretch (Aromatic)Medium
1240 - 1260C-O-C stretch (Asymmetric)Strong
1030 - 1050C-O-C stretch (Symmetric)Strong
750 - 770C-Cl stretchMedium

Table 3: FT-IR spectral data for this compound.

Experimental Protocols

The following protocols describe the standard procedures for obtaining the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 or until a satisfactory signal-to-noise ratio is achieved.

    • Process the data with an exponential window function and Fourier transform.

    • Reference the spectrum to the residual CDCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio.

    • Process the data with an exponential window function and Fourier transform.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic characterization process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Synthesized Product purification Purification start->purification nmr NMR Spectroscopy purification->nmr Sample ir IR Spectroscopy purification->ir Sample data_analysis Spectral Data Analysis nmr->data_analysis ¹H & ¹³C NMR Data ir->data_analysis FT-IR Data structure_confirmation Structure Confirmation data_analysis->structure_confirmation end Final Report structure_confirmation->end Confirmed Structure

Caption: Experimental workflow for spectroscopic characterization.

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information Obtained compound This compound nmr NMR (¹H & ¹³C) compound->nmr ir FT-IR compound->ir nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info provides ir_info Presence of Functional Groups (Amide, Benzodioxole, C-Cl) ir->ir_info provides final_structure Confirmed Molecular Structure nmr_info->final_structure ir_info->final_structure

Caption: Logical relationship between techniques and structural information.

Application Notes and Protocols: Recrystallization of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide via recrystallization. Due to limited available data for this specific compound, the presented methodology is adapted from an established procedure for a structurally analogous compound, N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.[1] Additionally, this note includes key physicochemical data and a hypothesized biological target and signaling pathway based on the activity of related molecules.

Physicochemical and Purification Data

The following tables summarize key data points relevant to the purification and characterization of this compound and its analogs.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClNO₃[2]
Molecular Weight227.64 g/mol [2]
Melting Point113-114 °C[1]
AppearanceWhite to off-white crystalline powder (predicted)

Table 2: Recrystallization Parameters and Outcomes

ParameterValue/SolventSource/Comment
Recrystallization SolventEthyl AcetateAdapted from a procedure for a close structural analog.[1]
Solubility ProfileSparingly soluble in cold ethyl acetate, soluble in hot ethyl acetate.Inferred from the successful recrystallization of the analog.
Typical Yield~68%Based on the reported yield for the recrystallization of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide from ethyl acetate.[1]
Purity before RecrystallizationVariable (Depends on synthesis)-
Purity after Recrystallization>98% (Expected)Typical purity enhancement for recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from the purification of a structurally similar compound and should be optimized for the specific crude product.

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Erhlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate, just enough to slurry the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethyl acetate until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Logical Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add minimal hot Ethyl Acetate A->B C Insoluble impurities? B->C D Hot Filtration C->D Yes E Slow cooling to RT C->E No D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with cold Ethyl Acetate G->H I Dry Crystals H->I J Pure Product I->J

Caption: A logical workflow for the recrystallization of this compound.

Hypothesized Biological Activity and Signaling Pathway

While no direct biological activity has been reported for this compound, a structurally related compound, N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide, has been identified as an inhibitor of cyclooxygenase-2 (COX-2).[3] The COX-2 enzyme is a key mediator of inflammation and is implicated in the pathology of cancer.[3] Based on this, it is hypothesized that this compound may also exhibit inhibitory activity against COX-2.

The COX-2 signaling pathway involves the conversion of arachidonic acid to prostaglandins (PGs), which are pro-inflammatory mediators. Inhibition of COX-2 blocks this conversion, leading to a reduction in inflammation.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGH2) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Target 2-(1,3-Benzodioxol-5-yl) -2-chloroacetamide Target->COX2 Inhibition

References

Application Note: Analytical Techniques for Assessing the Purity of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (CAS No. 873380-46-2) is a functionalized acetamide derivative containing the benzodioxole moiety. Compounds of this class are often valuable intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Ensuring the purity of such intermediates is critical for the successful, safe, and reproducible synthesis of target active compounds. This document provides detailed protocols for the application of several key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—to assess the purity of this compound.

The overall analytical workflow for comprehensive purity assessment is outlined below.

G Overall Analytical Workflow for Purity Assessment cluster_sample Sample Handling cluster_techniques Analytical Techniques cluster_results Data Analysis & Reporting Sample Test Sample of This compound Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep HPLC HPLC-UV (Quantitative Purity) Prep->HPLC GCMS GC-MS (Volatile Impurities & ID) Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Prep->NMR FTIR FTIR Spectroscopy (Functional Group Confirmation) Prep->FTIR Analysis Data Interpretation & Comparison HPLC->Analysis GCMS->Analysis NMR->Analysis FTIR->Analysis Report Purity Report & Certificate of Analysis Analysis->Report

Caption: Overall workflow for the comprehensive purity analysis of a chemical intermediate.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the primary method for determining the purity of non-volatile organic compounds. A sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the analyte and its impurities between the mobile and stationary phases. Purity is typically expressed as a percentage of the total peak area detected by a UV detector.

G HPLC Experimental Workflow SamplePrep 1. Prepare Sample (e.g., 1 mg/mL in ACN) Injection 3. Inject Sample (e.g., 5 µL) SamplePrep->Injection MobilePhase 2. Prepare Mobile Phase (ACN/Water) Separation 4. Isocratic Elution on C18 Column MobilePhase->Separation Injection->Separation Detection 5. UV Detection (e.g., 285 nm) Separation->Detection Chromatogram 6. Generate Chromatogram Detection->Chromatogram Analysis 7. Integrate Peaks & Calculate Area % Chromatogram->Analysis

Caption: Step-by-step workflow for HPLC purity analysis.

Experimental Protocol

This protocol is based on standard reverse-phase methods for chloroacetamide and related aromatic compounds.[1][2]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Deionized Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Elution Mode: Isocratic.

  • Composition: 60% Solvent A, 40% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm (based on the benzodioxole chromophore).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Run Time: 15 minutes.

Data Presentation

The purity is calculated based on the area percent of the main peak relative to all detected peaks.

Peak Number Retention Time (min) Area (mAU*s) Area % Identity
12.8515.60.4Impurity (e.g., Starting Material)
26.42 3880.2 99.5 This compound
39.153.90.1Impurity (e.g., Byproduct)

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. The sample is vaporized and separated in a gas chromatograph before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that aids in structural elucidation.

G GC-MS Experimental Workflow SamplePrep 1. Prepare Sample (e.g., 1 mg/mL in Acetone) Injection 2. Inject Sample (1 µL, Split mode) SamplePrep->Injection Separation 3. GC Separation (Temperature Program) Injection->Separation Ionization 4. Electron Impact Ionization (70 eV) Separation->Ionization Detection 5. Mass Analysis (Quadrupole) Ionization->Detection Spectra 6. Generate Mass Spectra Detection->Spectra Analysis 7. Library Search & Fragmentation Analysis Spectra->Analysis

Caption: Step-by-step workflow for GC-MS impurity profiling.

Experimental Protocol

  • Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Impact (EI) source.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40–450 m/z.

  • Sample Preparation: Dissolve the sample in acetone or ethyl acetate to a concentration of 1.0 mg/mL.

Data Presentation

The molecular weight of C₉H₈ClNO₃ is 213.62 g/mol . The mass spectrum is expected to show the molecular ion and characteristic fragments.

Retention Time (min) Proposed Identity Key Mass Fragments (m/z) Notes
10.5 This compound 213/215 (M+) , 178, 149, 121M+ peak shows isotopic pattern for Cl. Loss of Cl (-35).
8.2Potential Impurity 1--
11.1Potential Impurity 2--

Note: Fragmentation patterns for benzodioxole-containing compounds can be complex; interpretation should be supported by library matching and known fragmentation rules.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify impurities without the need for reference standards (qNMR). ¹H and ¹³C NMR spectra confirm the identity of the main component and reveal the presence of structurally related impurities.

G NMR Spectroscopy Workflow SamplePrep 1. Prepare Sample (5-10 mg in 0.7 mL Deuterated Solvent) Acquisition 2. Acquire Spectra (¹H, ¹³C, DEPT) SamplePrep->Acquisition Processing 3. Process Data (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis 4. Assign Peaks & Integrate Processing->Analysis Purity 5. Identify Impurities & Assess Purity Analysis->Purity

Caption: Workflow for structural confirmation and purity assessment by NMR.

Experimental Protocol

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Concentration: ~10 mg in 0.7 mL of solvent.

  • Experiments:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon-13)

    • DEPT-135 (to distinguish CH/CH₃ from CH₂)

Data Presentation

The following tables present hypothetical but plausible chemical shift assignments based on the structure and data from similar compounds.[4][5]

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.05 - 6.85 m 3H Ar-H
6.60 br s 1H -CONH
6.15 br s 1H -CONH
6.01 s 2H O-CH ₂-O

| 5.25 | s | 1H | CH (Cl) |

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
169.5 C =O (Amide)
148.2 Ar-C -O
147.9 Ar-C -O
128.0 Ar-C
122.5 Ar-C H
108.8 Ar-C H
108.5 Ar-C H
101.7 O-C H₂-O

| 55.4 | C H(Cl) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. The presence of characteristic absorption bands confirms the identity of the compound, while the absence of bands related to potential impurities (e.g., -OH from a starting material) can indicate high purity.

Experimental Protocol

  • Instrumentation: FTIR spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) for solids, or KBr pellet method.

  • Scan Range: 4000–400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans, co-added.

Data Presentation

Characteristic absorption bands confirm the presence of key functional groups.[6][7][8]

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3400 - 3200Medium, BroadN-H StretchAmide (-NH₂)
3050MediumC-H StretchAromatic
~1680StrongC=O Stretch (Amide I)Amide
~1600MediumN-H Bend (Amide II)Amide
1505, 1445Medium-StrongC=C StretchAromatic Ring
~1250StrongC-O-C StretchDioxole Ring
~1040StrongC-O-C StretchDioxole Ring
750 - 690StrongC-Cl StretchAlkyl Halide

References

Application Notes and Protocols: 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide as a versatile building block in the synthesis of novel bioactive molecules. The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a key pharmacophore found in numerous natural products and synthetic compounds with significant therapeutic potential. This document outlines synthetic strategies, presents biological activity data for derived compounds, and provides detailed experimental protocols.

Introduction

This compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other derivatives with potential applications in medicinal chemistry. The presence of the reactive α-chloroacetamide group allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The 1,3-benzodioxole ring system is a well-established structural motif in compounds exhibiting a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthetic Applications

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of novel compounds with potential therapeutic value. One key synthetic strategy involves the nucleophilic displacement of the chlorine atom to introduce various side chains, leading to a library of derivatives for biological screening.

A prominent application of analogous β-arylethylamides is in the Bischler-Napieralski reaction to synthesize 3,4-dihydroisoquinolines, which are precursors to isoquinoline alkaloids, a class of compounds with a broad spectrum of pharmacological activities. While direct use of the title compound in this reaction requires prior modification, it highlights the potential of the core structure.

A more direct application involves the synthesis of N-substituted acetamide derivatives. For instance, reaction with various amines, thiols, or other nucleophiles can yield a diverse set of compounds for biological evaluation.

Biological Activity of Derived Compounds

Derivatives of the 1,3-benzodioxole scaffold have demonstrated significant potential as anticancer agents. The following data, summarized from studies on structurally related compounds, illustrate the promise of this chemical class.

Table 1: In Vitro Antiproliferative Activity of 1,3-Benzodioxole Derivatives against Human Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)¹Reference
YL201 MDA-MB-231 (Breast)4.92 ± 1.09[1]
HeLa (Cervical)-[1]
A498 (Kidney)-[1]
5-Fluorouracil MDA-MB-231 (Breast)18.06 ± 2.33[1]
Derivative 3 MCF-7 (Breast)40.2 ± 6.9[2]
MDA-MB-231 (Breast)-[2]
Derivative 6 MCF-7 (Breast)5.9 ± 0.8[2]
MDA-MB-231 (Breast)-[2]
Derivative 10 MCF-7 (Breast)33.8 ± 4.9[2]
MDA-MB-231 (Breast)-[2]

¹IC₅₀ is the concentration of the compound that inhibits cell growth by 50%. Data are presented as mean ± standard deviation.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of compounds derived from a 1,3-benzodioxole scaffold. These can be adapted for the use of this compound.

Protocol 1: General Procedure for the Synthesis of N-Substituted 2-(1,3-Benzodioxol-5-yl)acetamide Derivatives

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound.

Materials:

  • This compound

  • Appropriate amine, thiol, or other nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or other suitable base (1.5 equivalents)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in acetonitrile, add the desired nucleophile (1.1 equivalents) and potassium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol details the methodology for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa, A498)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ values using a dose-response curve.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive compounds starting from this compound.

G A This compound B Nucleophilic Substitution (Various Nucleophiles, Base) A->B C Library of N-Substituted Acetamide Derivatives B->C D In Vitro Biological Screening (e.g., Anticancer Assays) C->D E Identification of Hit Compounds D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

Caption: Synthetic and screening workflow.

Potential Signaling Pathway Inhibition

Compounds derived from the 1,3-benzodioxole scaffold have been shown to interfere with key signaling pathways involved in cancer progression. The diagram below depicts a simplified representation of a potential mechanism of action.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor 1,3-Benzodioxole Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Inhibition of PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for the Chloroacetylation of 2-Benzodioxol-5-yl-ethylamine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the synthesis of N-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-2-chloroacetamide via the chloroacetylation of 2-Benzodioxol-5-yl-ethylamine. This compound can serve as a versatile intermediate in the development of various biologically active molecules. The following sections detail the experimental procedure, necessary reagents, and expected outcomes.

Introduction

The chloroacetylation of primary amines is a fundamental organic transformation that introduces a chloroacetyl group, a valuable functional handle for further synthetic modifications. The resulting N-substituted 2-chloroacetamides are important building blocks in medicinal chemistry and materials science. This protocol describes a specific and efficient method for the chloroacetylation of 2-Benzodioxol-5-yl-ethylamine, yielding N-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-2-chloroacetamide.[3] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[1][4]

Experimental Protocols

Materials and Reagents:

  • 2-Benzodioxol-5-yl-ethylamine

  • Chloroacetyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Benzodioxol-5-yl-ethylamine (1 equivalent) in dichloromethane (CH₂Cl₂).

  • Addition of Base: Add potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution. The suspension should be stirred to ensure good mixing.

  • Addition of Chloroacetyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1 equivalent) dropwise to the stirred suspension over a period of 30 minutes.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction proceed for 2 hours with continuous stirring.[3]

  • Workup:

    • Wash the reaction mixture with water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]

    • Filter the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.[3]

  • Purification:

    • The crude product can be purified by recrystallization from ethyl acetate to yield the pure N-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-2-chloroacetamide.[3] A yield of approximately 68% can be expected.[3]

Data Presentation

The following table summarizes the quantitative data for the chloroacetylation of 2-Benzodioxol-5-yl-ethylamine based on a 20 mmol scale reaction.[3]

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
2-Benzodioxol-5-yl-ethylamineC₉H₁₁NO₂165.19201.03.30 g
Chloroacetyl chlorideC₂H₂Cl₂O112.94201.01.42 mL
Potassium carbonateK₂CO₃138.21301.54.15 g
N-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-2-chloroacetamideC₁₁H₁₂ClNO₃241.6713.6 (Theor.)-3.29 g (68% Yield)

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-Benzodioxol-5-yl-ethylamine in CH2Cl2 add_base Add K2CO3 start->add_base cool Cool to 0 °C add_base->cool add_reagent Add Chloroacetyl Chloride (dropwise) cool->add_reagent react Stir at Room Temperature for 2 hours add_reagent->react wash Wash with Water react->wash separate Separate Organic Layer wash->separate dry Dry with Na2SO4 separate->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethyl Acetate evaporate->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the chloroacetylation of 2-Benzodioxol-5-yl-ethylamine.

reaction_pathway reactant1 2-Benzodioxol-5-yl-ethylamine product N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)- 2-chloroacetamide reactant1->product Nucleophilic Acyl Substitution reactant2 Chloroacetyl Chloride reactant2->product base K2CO3 (Base) base->product solvent CH2Cl2 (Solvent) solvent->product

Caption: Reaction pathway for the chloroacetylation of 2-Benzodioxol-5-yl-ethylamine.

References

Application Notes and Protocols: Synthesis of Novel Derivatives from 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel thioether and amine derivatives from the starting material 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide. This scaffold is of interest in medicinal chemistry due to the presence of the 1,3-benzodioxole moiety, a structural feature found in numerous biologically active compounds. The synthesized derivatives have potential applications in various therapeutic areas, including as antimicrobial and anticancer agents.

Overview of Synthetic Pathways

The primary synthetic strategy involves the nucleophilic substitution of the activated chlorine atom in this compound with various sulfur and nitrogen-based nucleophiles. This versatile reaction allows for the creation of a diverse library of compounds for biological screening.

Synthesis_Pathways cluster_thioether Thioether Synthesis cluster_amine Amine Derivative Synthesis start This compound Thiophenol Thiophenol start->Thiophenol Base (e.g., K2CO3) Solvent (e.g., DMF) Piperidine Piperidine start->Piperidine Base (e.g., K2CO3) Solvent (e.g., DMF) Morpholine Morpholine start->Morpholine Base (e.g., K2CO3) Solvent (e.g., DMF) Thioether 2-(1,3-Benzodioxol-5-yl)-2-(phenylthio)acetamide Thiophenol->Thioether Piperidine_Deriv 2-(1,3-Benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide Piperidine->Piperidine_Deriv Morpholine_Deriv 2-(1,3-Benzodioxol-5-yl)-2-morpholinoacetamide Morpholine->Morpholine_Deriv

Caption: General synthetic routes to thioether and amine derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of representative derivatives. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of the Starting Material: this compound

A common precursor for the synthesis of the title compound is 2-(1,3-benzodioxol-5-yl)acetic acid. The chloroacetamide can be synthesized via a multi-step process involving conversion to the corresponding acid chloride followed by amidation.

Starting_Material_Workflow step1 Step 1: Acid Chloride Formation 2-(1,3-Benzodioxol-5-yl)acetic acid + Thionyl Chloride Heat under reflux step2 Step 2: Chlorination Acid Chloride + N-Chlorosuccinimide (NCS) Radical Initiator (e.g., AIBN) step1->step2 step3 Step 3: Amidation α-chloro acid chloride + Ammonia Anhydrous conditions step2->step3 product This compound step3->product

Caption: Workflow for the synthesis of the starting material.

Protocol:

  • Acid Chloride Formation: To a solution of 2-(1,3-benzodioxol-5-yl)acetic acid (1 eq.) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

  • α-Chlorination: Dissolve the crude acid chloride in a suitable solvent (e.g., carbon tetrachloride) and add N-chlorosuccinimide (NCS) (1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the mixture until the starting material is consumed.

  • Cool the reaction mixture and filter to remove succinimide. The filtrate containing the α-chloro acid chloride is used in the next step.

  • Amidation: The crude α-chloro acid chloride is dissolved in an anhydrous solvent and cooled to 0 °C. Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in dioxane is added dropwise.

  • The reaction mixture is stirred for several hours at room temperature.

  • The resulting precipitate (ammonium chloride) is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford this compound.

General Protocol for the Synthesis of Thioether Derivatives

Example: Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-(phenylthio)acetamide

Thioether_Synthesis_Workflow step1 Step 1: Reactant Mixture This compound + Thiophenol + K2CO3 in DMF step2 Step 2: Reaction Stir at room temperature for 12-24 hours step1->step2 step3 Step 3: Work-up Pour into water and extract with ethyl acetate step2->step3 step4 Step 4: Purification Column chromatography step3->step4 product 2-(1,3-Benzodioxol-5-yl)-2-(phenylthio)acetamide step4->product

Caption: Workflow for thioether derivative synthesis.

Protocol:

  • To a solution of this compound (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add thiophenol (1.1 eq.) and potassium carbonate (1.5 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the desired thioether derivative.

General Protocol for the Synthesis of Amine Derivatives

Example: Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide

Amine_Synthesis_Workflow step1 Step 1: Reactant Mixture This compound + Piperidine + K2CO3 in DMF step2 Step 2: Reaction Stir at 50-60 °C for 6-12 hours step1->step2 step3 Step 3: Work-up Pour into water and extract with ethyl acetate step2->step3 step4 Step 4: Purification Column chromatography or recrystallization step3->step4 product 2-(1,3-Benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide step4->product

Caption: Workflow for amine derivative synthesis.

Protocol:

  • To a solution of this compound (1 eq.) in anhydrous DMF, add piperidine (1.2 eq.) and potassium carbonate (1.5 eq.).

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system to obtain the pure amine derivative. A similar procedure can be followed for the synthesis of the morpholine derivative using morpholine as the nucleophile.

Data Presentation

The following tables summarize typical characterization data for the synthesized derivatives.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)
2-(1,3-Benzodioxol-5-yl)-2-(phenylthio)acetamideC₁₅H₁₃NO₃S287.34Solid75-85
2-(1,3-Benzodioxol-5-yl)-2-(piperidin-1-yl)acetamideC₁₄H₁₈N₂O₃262.31Solid70-80
2-(1,3-Benzodioxol-5-yl)-2-morpholinoacetamideC₁₃H₁₆N₂O₄264.28Solid65-75

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
2-(1,3-Benzodioxol-5-yl)-2-(phenylthio)acetamide 7.50-7.20 (m, 5H, Ar-H), 6.90-6.70 (m, 3H, Ar-H), 5.95 (s, 2H, OCH₂O), 5.10 (s, 1H, CH), 3.40 (br s, 2H, NH₂)172.0 (C=O), 148.0, 147.5, 135.0, 130.0, 129.0, 128.0, 121.0, 108.5, 101.5 (Ar-C), 60.0 (CH), 101.0 (OCH₂O)288 [M+H]⁺
2-(1,3-Benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide 7.00-6.70 (m, 3H, Ar-H), 5.90 (s, 2H, OCH₂O), 4.20 (s, 1H, CH), 3.30 (br s, 2H, NH₂), 2.60-2.40 (m, 4H, NCH₂), 1.60-1.40 (m, 6H, CH₂)173.5 (C=O), 147.8, 147.2, 132.0, 120.5, 108.0, 101.0 (Ar-C), 70.0 (CH), 55.0 (NCH₂), 26.0, 24.0 (CH₂)263 [M+H]⁺
2-(1,3-Benzodioxol-5-yl)-2-morpholinoacetamide 6.95-6.75 (m, 3H, Ar-H), 5.92 (s, 2H, OCH₂O), 4.30 (s, 1H, CH), 3.70 (t, 4H, OCH₂), 3.45 (br s, 2H, NH₂), 2.60 (t, 4H, NCH₂)173.0 (C=O), 147.9, 147.3, 131.5, 120.8, 108.2, 101.2 (Ar-C), 69.5 (CH), 67.0 (OCH₂), 54.0 (NCH₂)265 [M+H]⁺

Note: The spectroscopic data presented are representative and may vary slightly based on the specific experimental conditions and instrumentation.

Biological Activity and Potential Applications

Derivatives of 1,3-benzodioxole are known to exhibit a wide range of biological activities. The novel compounds synthesized from this compound are promising candidates for screening in various biological assays.

Antimicrobial and Antifungal Activity

The 1,3-benzodioxole scaffold is present in many natural and synthetic compounds with antimicrobial and antifungal properties.[1] It is hypothesized that these compounds may exert their effects by disrupting microbial cell membranes or inhibiting essential enzymes. The synthesized thioether and amine derivatives should be evaluated for their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Anticancer Activity

Several 1,3-benzodioxole-containing compounds have demonstrated significant anticancer activity.[2][3] The mechanism of action can vary, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. The novel derivatives should be screened against various cancer cell lines to determine their cytotoxic and antiproliferative effects.

Signaling Pathway Interactions

The potential interaction of these novel derivatives with key cellular signaling pathways can be investigated. For instance, their ability to modulate pathways involved in inflammation, cell cycle regulation, or apoptosis could be explored.

Signaling_Pathway Derivative Novel 1,3-Benzodioxole Derivative Target Cellular Target (e.g., Enzyme, Receptor) Derivative->Target Binding Pathway Signaling Pathway (e.g., Apoptosis, Inflammation) Target->Pathway Modulation Response Biological Response (e.g., Cell Death, Anti-inflammatory effect) Pathway->Response

Caption: Hypothetical interaction with a cellular signaling pathway.

Conclusion

The synthetic protocols outlined in these application notes provide a robust framework for the generation of novel derivatives from this compound. The resulting compounds are valuable assets for drug discovery programs, offering the potential for the development of new therapeutic agents with diverse biological activities. Further studies are warranted to fully elucidate their mechanisms of action and therapeutic potential.

References

Application Notes and Protocols for the Scalable Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide and its derivatives are important intermediates in the synthesis of various pharmacologically active compounds. The development of a scalable and efficient synthesis method is crucial for enabling large-scale production for research and drug development purposes. These application notes provide detailed protocols for a scalable synthetic route to this compound, focusing on process efficiency, yield, and purity. Two potential synthetic routes are discussed, with a primary focus on the more scalable and direct approach starting from 1,2-methylenedioxybenzene.

Synthetic Strategies Overview

Two primary synthetic routes have been evaluated for the scalable production of this compound.

Route 1: Alpha-Chlorination of an Aryl Ketone. This route begins with the commercially available 1-(1,3-benzodioxol-5-yl)ethanone. The key steps involve the alpha-chlorination of the ketone followed by conversion to the primary amide. While the initial chlorination is well-documented for analogous compounds, the subsequent conversion of the α-chloro ketone to the desired primary α-chloro amide is less direct and may involve multiple steps with potential for side reactions, making it less ideal for large-scale synthesis.

Route 2: From 3,4-(Methylenedioxy)mandelic Acid. This route is considered more direct and scalable. It starts with the synthesis of 2-hydroxy-2-(1,3-benzodioxol-5-yl)acetic acid (3,4-(methylenedioxy)mandelic acid) from 1,2-methylenedioxybenzene and glyoxylic acid. The subsequent steps involve the conversion of the α-hydroxy acid to the corresponding α-chloro acid derivative, followed by amidation to yield the final product. This pathway offers a more controlled and efficient approach to the target molecule.

This document will provide detailed protocols for the more promising Route 2 .

Route 2: Detailed Synthesis Protocol

This scalable synthesis is a three-step process starting from 1,2-methylenedioxybenzene.

Overall Reaction Scheme:

G A 1,2-Methylenedioxybenzene C 2-Hydroxy-2-(1,3-benzodioxol-5-yl)acetic acid A->C B Glyoxylic Acid B->C E 2-Chloro-2-(1,3-benzodioxol-5-yl)acetyl chloride C->E D Thionyl Chloride (SOCl2) D->E G This compound E->G F Ammonia (NH3) F->G

Figure 1: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Hydroxy-2-(1,3-benzodioxol-5-yl)acetic acid

This step involves the reaction of 1,2-methylenedioxybenzene with glyoxylic acid in the presence of a strong acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a nitrogen-purged reactor, charge 1,2-methylenedioxybenzene and an aprotic organic solvent (e.g., 4-methyl-2-pentanone). Cool the mixture to -10°C with constant stirring.

  • Reagent Addition: Slowly add a pre-mixed and cooled solution of aqueous glyoxylic acid and sulfuric acid to the reactor, maintaining the temperature at or below -5°C.

  • Reaction: Stir the mixture at -5°C for approximately 20-24 hours. The reaction progress can be monitored by high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, slowly add aqueous ammonia to neutralize the reaction mixture. Extract the product into the organic layer at an elevated temperature (e.g., 80°C).

  • Isolation: Separate the organic layer and acidify the aqueous layer with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2-hydroxy-2-(1,3-benzodioxol-5-yl)acetic acid as a powder.

Quantitative Data for Step 1:

ParameterValueReference
Starting Materials 1,2-Methylenedioxybenzene, Glyoxylic Acid, Sulfuric Acid[1][2][3][4]
Solvent 4-Methyl-2-pentanone[1]
Reaction Temperature -10°C to -5°C[1]
Reaction Time 23 hours[1]
Yield ~95% conversion[1]
Step 2: Synthesis of 2-Chloro-2-(1,3-benzodioxol-5-yl)acetyl chloride

This step involves the chlorination of the α-hydroxy acid using a suitable chlorinating agent like thionyl chloride.

Experimental Protocol:

  • Reaction Setup: In a fume hood, suspend 2-hydroxy-2-(1,3-benzodioxol-5-yl)acetic acid in a suitable inert solvent (e.g., toluene).

  • Reagent Addition: Slowly add thionyl chloride to the suspension at room temperature. The reaction is exothermic and will evolve HCl gas, which should be scrubbed.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Isolation: After completion, cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-2-(1,3-benzodioxol-5-yl)acetyl chloride, which can be used in the next step without further purification.

Quantitative Data for Step 2 (Analogous Reactions):

ParameterValueReference
Starting Material 2-Hydroxy-2-(1,3-benzodioxol-5-yl)acetic acid
Reagent Thionyl Chloride[5]
Solvent Toluene[5]
Reaction Temperature Reflux[5]
Reaction Time 2-4 hours[5]
Yield Quantitative (crude)[5]
Step 3: Synthesis of this compound

The final step is the amidation of the α-chloro acyl chloride with ammonia.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude 2-chloro-2-(1,3-benzodioxol-5-yl)acetyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cool to 0°C in an ice bath.

  • Reagent Addition: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise, while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction completion by TLC.

  • Work-up: After the reaction is complete, filter the mixture to remove ammonium chloride precipitate. Wash the filtrate with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Quantitative Data for Step 3 (Analogous Reactions):

ParameterValueReference
Starting Material 2-Chloro-2-(1,3-benzodioxol-5-yl)acetyl chloride
Reagent Anhydrous Ammonia[6][7][8]
Solvent Dichloromethane or THF[6]
Reaction Temperature 0°C[6]
Reaction Time 1-2 hours
Yield Good to excellent[6][7]

Experimental Workflow Visualization

G cluster_0 Step 1: Hydroxy Acid Synthesis cluster_1 Step 2: Chloro-Acyl Chloride Synthesis cluster_2 Step 3: Amidation A Charge Reactor with 1,2-Methylenedioxybenzene & Solvent B Cool to -10°C A->B C Slowly Add Glyoxylic Acid & Sulfuric Acid Mixture B->C D Stir at -5°C for 24h C->D E Neutralize with NH3(aq) D->E F Extract and Precipitate Product E->F G Isolate and Dry 2-Hydroxy-2-(1,3-benzodioxol-5-yl)acetic acid F->G H Suspend Hydroxy Acid in Toluene G->H I Add Thionyl Chloride H->I J Reflux for 2-4h I->J K Remove Solvent and Excess Reagent J->K L Crude 2-Chloro-2-(1,3-benzodioxol-5-yl)acetyl chloride K->L M Dissolve Acyl Chloride in DCM, Cool to 0°C L->M N Add Anhydrous Ammonia M->N O Stir at 0°C for 1-2h N->O P Filter and Wash O->P Q Recrystallize and Dry P->Q R Pure this compound Q->R

References

Application Notes and Protocols: The Role of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide in Bioactive Compound Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds originating from the versatile scaffold, 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide. The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural and synthetic bioactive molecules, contributing to a wide spectrum of biological activities. This document outlines detailed protocols and presents key data to facilitate the exploration of this chemical space for the development of novel therapeutic agents.

Synthesis of Bioactive Derivatives

The reactive chloroacetyl group of this compound serves as a key handle for the introduction of diverse functionalities, leading to the generation of libraries of bioactive candidates. A general synthetic scheme involves the nucleophilic substitution of the chlorine atom.

A representative synthetic protocol for a series of N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamides is detailed below. These compounds have been identified as potent auxin receptor agonists, demonstrating the potential of this scaffold in agricultural applications.

Experimental Protocol: Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives

This protocol is adapted from the synthesis of related compounds and provides a general procedure for the derivatization of the parent chloroacetamide.

Materials:

  • This compound

  • Substituted benzyl mercaptan

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H2O)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Sodium Benzylthiolate: In a round-bottom flask, dissolve the substituted benzyl mercaptan (1.0 eq) in a solution of sodium hydroxide (1.1 eq) in ethanol/water. Stir the mixture at room temperature for 30 minutes.

  • Reaction with Chloroacetamide: To the solution of sodium benzylthiolate, add a solution of this compound (1.0 eq) in dichloromethane.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture with water and extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide derivative.

Bioactivity Data of Derived Compounds

The derivatization of the this compound scaffold has yielded compounds with a range of biological activities, including plant growth regulation and anticancer properties.

Table 1: Root Growth Promotion Activity of N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives (K-series compounds)[1][2][3]
CompoundConcentration (µM)Primary Root Elongation (Promotive Rate %)
K-10 134.4
565.1
HTS05309 (Reference) 114.6
541.8
NAA (Reference) 0.0055.8
0.05-12.3
Table 2: In Vitro Antitumor Activity of 1,3-Benzodioxole Derivatives[4]
CompoundCell LineGI50 (µM)
8 52 cell lines (average)< 10
11 Breast Cancer (MCF7)> 100
12 Breast Cancer (MCF7)> 100
13 Breast Cancer (MCF7)> 100

GI50: Concentration causing 50% growth inhibition.

Experimental Protocols for Bioactivity Assessment

Protocol: In Vitro Root Growth Promotion Assay

This protocol details the evaluation of the plant growth-promoting effects of synthesized compounds on Oryza sativa (rice) seedlings.[1][2][3]

Materials:

  • Oryza sativa seeds

  • Test compounds dissolved in DMSO (stock solution)

  • Murashige and Skoog (MS) medium

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Germination: Surface-sterilize Oryza sativa seeds and germinate them on MS medium in the dark.

  • Seedling Selection: Select uniformly germinated seedlings for the assay.

  • Treatment: Prepare MS medium containing the test compounds at desired final concentrations (e.g., 1 µM and 5 µM). Use a medium with DMSO as a negative control.

  • Incubation: Transfer the selected seedlings to the Petri dishes containing the treatment media. Place the dishes in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 28°C).

  • Data Collection: After a specified period (e.g., 7 days), measure the primary root length of the seedlings.

  • Data Analysis: Calculate the promotive rate of primary root elongation compared to the negative control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these bioactive compounds is crucial for their development as therapeutic or agrochemical agents.

Auxin Signaling Pathway

Derivatives of this compound, specifically the N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide series, have been shown to act as auxin receptor agonists.[1][2][3] They mimic the natural plant hormone auxin, influencing gene expression and promoting root growth. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin or Bioactive Compound TIR1_AFB TIR1/AFB (F-box Protein) Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA Promotes ubiquitination ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates transcription Growth_Response Growth and Development Auxin_Responsive_Genes->Growth_Response Leads to

Auxin Signaling Pathway

Experimental and logical Workflows

The development of bioactive compounds from this compound follows a structured workflow, from initial synthesis to biological evaluation and mechanism of action studies.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_bioactivity Biological Evaluation cluster_moa Mechanism of Action start 2-(1,3-Benzodioxol-5-yl) -2-chloroacetamide derivatization Nucleophilic Substitution (e.g., with thiols, amines) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Primary Bioactivity Screening (e.g., anticancer, antimicrobial) characterization->screening dose_response Dose-Response Studies (IC50, MIC determination) screening->dose_response target_id Target Identification dose_response->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Experimental Workflow

These application notes and protocols serve as a foundational resource for researchers aiming to leverage the this compound scaffold in the discovery and development of novel bioactive compounds. The provided data and methodologies offer a starting point for further exploration and optimization in both medicinal chemistry and agricultural science.

References

Troubleshooting & Optimization

Common side products in the synthesis of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and direct method is the alpha-chlorination of 2-(1,3-Benzodioxol-5-yl)acetamide. This typically involves the reaction of the starting acetamide with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate organic solvent. The reaction may be initiated by a radical initiator or proceed under acidic conditions.

Q2: What are the most common side products I should be aware of during this synthesis?

The synthesis can lead to several side products depending on the reaction conditions. The most frequently encountered impurities include unreacted starting material, the di-chlorinated product, and the hydrolysis product. Ring-chlorinated isomers and by-products from the chlorinating agent are also possible.

Q3: How can I minimize the formation of the di-chlorinated side product?

To reduce the formation of 2-(1,3-Benzodioxol-5-yl)-2,2-dichloroacetamide, it is crucial to control the stoichiometry of the chlorinating agent. Using no more than one equivalent of the chlorinating agent is recommended. A slow, portion-wise, or dropwise addition of the chlorinating agent to the reaction mixture can also help to maintain a low instantaneous concentration, thus disfavoring over-chlorination.

Q4: My final product seems to be contaminated with a more polar impurity. What could it be?

A more polar impurity is often the hydrolysis product, 2-(1,3-Benzodioxol-5-yl)-2-hydroxyacetamide. This can form if there is residual water in your starting materials or solvent, or during the work-up. Ensure all reagents and glassware are thoroughly dried before starting the reaction and consider performing the work-up under anhydrous conditions if this is a persistent issue.

Q5: Are there any specific safety precautions for this synthesis?

Yes. Chlorinating agents like sulfuryl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). N-chlorosuccinimide is an irritant. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low conversion of starting material - Insufficient amount of chlorinating agent- Reaction time is too short- Reaction temperature is too low- Inefficient initiation (if radical pathway)- Increase the equivalents of the chlorinating agent slightly (e.g., 1.05 - 1.1 eq.)- Extend the reaction time and monitor by TLC or LC-MS- Gradually increase the reaction temperature- Ensure the radical initiator is active and used at the correct temperature
Formation of significant amounts of di-chlorinated product - Excess of chlorinating agent- Reaction temperature is too high- Rapid addition of the chlorinating agent- Use a stoichiometric amount of the chlorinating agent (1.0 eq.)- Lower the reaction temperature- Add the chlorinating agent slowly or in portions
Presence of hydrolysis product - Water in the solvent or reagents- Aqueous work-up conditions- Use anhydrous solvents and dry all reagents thoroughly- Perform a non-aqueous work-up if possible
Multiple unidentified spots on TLC, possibly isomers - Ring chlorination due to reaction conditions favoring electrophilic aromatic substitution- Use a radical initiator instead of an acid catalyst- Conduct the reaction in the dark to suppress light-induced side reactions- Purify the product using column chromatography with a suitable solvent system
Product degradation during purification - Instability of the product on silica gel- High temperatures during solvent evaporation- Use a neutral or deactivated silica gel for chromatography- Remove the solvent under reduced pressure at a low temperature (e.g., < 40 °C)

Common Side Products

Side Product Name Molecular Formula Molecular Weight ( g/mol ) Potential Cause of Formation Typical Analytical Signature (vs. Product)
2-(1,3-Benzodioxol-5-yl)acetamideC₉H₉NO₃179.17Incomplete reactionLower Rf on TLC; Different retention time in LC
2-(1,3-Benzodioxol-5-yl)-2,2-dichloroacetamideC₉H₇Cl₂NO₃248.06Excess chlorinating agentHigher Rf on TLC; Higher mass in MS
2-(1,3-Benzodioxol-5-yl)-2-hydroxyacetamideC₉H₉NO₄195.17Presence of waterLower Rf on TLC; Different retention time in LC
Chloro-2-(1,3-benzodioxol-5-yl)acetamide (isomer)C₉H₈ClNO₃213.62Electrophilic aromatic substitutionSimilar Rf on TLC; May co-elute in some systems
Succinimide (from NCS)C₄H₅NO₂99.09By-product of NCS chlorinationHighly polar; often removed during aqueous work-up

Experimental Protocol: Alpha-Chlorination of 2-(1,3-Benzodioxol-5-yl)acetamide

This protocol is a representative example and may require optimization.

Materials:

  • 2-(1,3-Benzodioxol-5-yl)acetamide

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Carbon Tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask dried in an oven, dissolve 2-(1,3-Benzodioxol-5-yl)acetamide (1.0 eq.) in anhydrous CCl₄.

  • Add N-chlorosuccinimide (1.05 eq.) and a catalytic amount of AIBN to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 77 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide by-product.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve Starting Material in Anhydrous Solvent add_reagents Add NCS and AIBN prep->add_reagents reflux Reflux and Monitor by TLC add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Succinimide cool->filter wash Aqueous Washes filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Suggested Solutions problem Problem Observed cause1 Low Conversion problem->cause1 cause2 Di-chlorination problem->cause2 cause3 Hydrolysis problem->cause3 sol1 Increase Reagent/Time/Temp cause1->sol1 sol2 Control Stoichiometry/Temp cause2->sol2 sol3 Use Anhydrous Conditions cause3->sol3

Caption: Logical relationship for troubleshooting common synthesis issues.

Optimizing reaction conditions for the synthesis of N-aryl chloroacetamides.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-aryl chloroacetamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-aryl chloroacetamides, providing potential causes and solutions in a clear question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of N-aryl chloroacetamides can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material (aryl amine) is still present. Increasing the reaction temperature (e.g., from room temperature to reflux) can also drive the reaction to completion.[1]

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by moisture in the air or in the solvent.[2] This reduces the amount of acylating agent available to react with your amine.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.

  • Sub-optimal Base: The choice and amount of base are crucial for neutralizing the HCl byproduct of the reaction.

    • Solution: Triethylamine (TEA) is a commonly used base.[1] Other organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to give excellent yields.[3][4] Inorganic bases such as sodium carbonate or sodium hydroxide in a biphasic system (Schotten-Baumann conditions) can also be effective.[5] A comparative study showed that DBU in THF can provide higher yields compared to TEA or DABCO.[4]

  • Poor Nucleophilicity of the Aryl Amine: The reactivity of the aryl amine is influenced by the electronic nature of the substituents on the aromatic ring.

    • Solution: Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline increase its nucleophilicity and generally lead to faster reactions and higher yields.[6] Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CN) decrease the amine's reactivity, potentially requiring more forcing conditions (higher temperature, longer reaction time) to achieve a good yield.[2][7]

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and recrystallization steps.

    • Solution: Optimize the work-up procedure. Pouring the reaction mixture into ice-cold water is a common method to precipitate the N-aryl chloroacetamide.[8] Ensure complete precipitation before filtration. For recrystallization, choose a solvent system that provides good recovery. Ethanol is a frequently used solvent for this purpose.[1]

Q2: I am observing the formation of side products. What are the common impurities and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the yield of the desired N-aryl chloroacetamide. Here are some common side products and strategies to mitigate their formation:

  • Diacylated Product: Highly reactive aryl amines or the use of excess chloroacetyl chloride can lead to the formation of a diacylated side product where the nitrogen is acylated twice.

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the aryl amine relative to chloroacetyl chloride. Add the chloroacetyl chloride dropwise to the solution of the aryl amine at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize over-acylation.

  • Hydrolysis Product (Chloroacetic Acid): As mentioned in Q1, hydrolysis of chloroacetyl chloride forms chloroacetic acid.

    • Solution: Strictly anhydrous conditions are key. The resulting chloroacetic acid is typically removed during the aqueous work-up.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted aryl amine and chloroacetyl chloride (or its hydrolysis product) in the crude mixture.

    • Solution: Monitor the reaction by TLC to ensure all the limiting reagent has been consumed. Purification via recrystallization is usually effective at removing unreacted starting materials.

Q3: I am facing challenges in purifying my N-aryl chloroacetamide. What are the best practices for purification?

A3: Purification is critical to obtain a high-purity product. Here are some recommended procedures:

  • Precipitation: A common and effective initial purification step is to pour the reaction mixture into a large volume of ice-cold water. This often causes the N-aryl chloroacetamide, which is typically a solid, to precipitate out, leaving more soluble impurities in the aqueous phase.[8]

  • Washing: After filtration, wash the crude solid with cold water to remove any water-soluble impurities like the hydrochloride salt of the base used (e.g., triethylammonium chloride) or chloroacetic acid. A wash with a non-polar solvent like cold hexane can help remove non-polar impurities.

  • Recrystallization: This is the most common method for purifying solid N-aryl chloroacetamides.

    • Common Solvents: Ethanol is widely reported as a good solvent for recrystallization.[1] Other potential solvents include methanol, isopropanol, or mixtures of ethanol and water. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities. Allow the solution to cool slowly to form well-defined crystals. Cool the flask in an ice bath to maximize crystal formation before filtering. Wash the crystals with a small amount of the cold recrystallization solvent and dry them thoroughly.

Q4: How do substituents on the aryl amine affect the reaction conditions?

A4: The electronic nature of the substituents on the aryl amine significantly influences its reactivity.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) increase the electron density on the nitrogen atom, making the amine more nucleophilic and thus more reactive.[6] Reactions with these anilines are generally faster and may proceed under milder conditions (e.g., room temperature).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) decrease the electron density on the nitrogen atom, making the amine less nucleophilic and less reactive.[2][7] Synthesizing N-aryl chloroacetamides from these anilines often requires more forcing conditions, such as higher temperatures and longer reaction times, to achieve a satisfactory yield.

Q5: What are the critical safety precautions I should take when working with chloroacetyl chloride?

A5: Chloroacetyl chloride is a corrosive and lachrymatory (tear-inducing) substance that reacts violently with water. Strict safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: All manipulations of chloroacetyl chloride must be performed in a well-ventilated fume hood.

  • Handling: It is a moisture-sensitive reagent. Use dry syringes or cannulas for transfer.

  • Quenching: Any residual chloroacetyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of a base like sodium bicarbonate.

  • Spills: In case of a spill, neutralize it with a suitable agent like sodium bicarbonate and absorb it with an inert material.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of N-aryl chloroacetamides with varying substituents on the aryl amine.

Aryl Amine (Substituent)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineTriethylamine (TEA)BenzeneReflux2Not specified[1]
Aniline1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Tetrahydrofuran (THF)Room Temperature395[4]
4-MethylanilineTEABenzeneReflux2Not specified[1]
4-MethoxyanilineAqueousNot specifiedRoom TemperatureOvernight59.62[8]
4-NitroanilineDBUTHFRoom Temperature675[4]
2-AminobenzothiazoleDBUTHFRoom Temperature485[4]

Experimental Protocols

General Procedure for the Synthesis of N-Aryl Chloroacetamides using Triethylamine in Benzene [1]

  • In a round-bottom flask, add chloroacetyl chloride (0.03 mol) to benzene.

  • Add 2-3 drops of triethylamine (TEA) and stir the mixture in a water bath for 10 minutes.

  • Add a solution of the aryl amine (0.02 mol) in benzene dropwise to the mixture.

  • Reflux the reaction mixture for 2 hours.

  • After cooling the reaction mixture, the resulting white precipitate is filtered.

  • Wash the precipitate with benzene.

  • Purify the product by recrystallization from ethanol.

General Procedure for the Synthesis of N-Aryl Chloroacetamides using DBU in THF [4]

  • Dissolve the aryl amine (6 mmol) in THF (5 ml) in a round-bottom flask.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

  • Add chloroacetyl chloride (6.1 mmol) dropwise using a dropping funnel, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 3-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate and wash it with water.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products ArylAmine Aryl Amine (Ar-NH2) Product N-Aryl Chloroacetamide (Ar-NH-C(O)CH2Cl) ArylAmine->Product ChloroacetylChloride Chloroacetyl Chloride (Cl-C(O)CH2Cl) ChloroacetylChloride->Product HCl HCl Base Base (e.g., TEA, DBU) Salt Base-HCl Salt Base->Salt

Caption: General reaction scheme for the synthesis of N-aryl chloroacetamides.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReactionCompletion Check Reaction Completion (TLC) Start->CheckReactionCompletion Incomplete Incomplete Reaction CheckReactionCompletion->Incomplete No Complete Reaction Complete CheckReactionCompletion->Complete Yes ExtendRxnTime Extend Reaction Time / Increase Temp. Incomplete->ExtendRxnTime CheckConditions Review Reaction Conditions Complete->CheckConditions ExtendRxnTime->CheckReactionCompletion Moisture Moisture Present? CheckConditions->Moisture BaseIssue Sub-optimal Base? CheckConditions->BaseIssue WorkupLoss Product Loss During Work-up? CheckConditions->WorkupLoss UseAnhydrous Use Anhydrous Solvents / Inert Atmosphere Moisture->UseAnhydrous Yes UseAnhydrous->CheckConditions ChangeBase Change Base (e.g., DBU) BaseIssue->ChangeBase Yes ChangeBase->CheckConditions OptimizeWorkup Optimize Precipitation / Recrystallization WorkupLoss->OptimizeWorkup Yes Optimization_Logic Start Goal: High Yield & Purity ArylAmine Aryl Amine Reactivity Electron Donating Groups (EDG) Electron Withdrawing Groups (EWG) Start->ArylAmine EDG_Cond Mild Conditions Room Temp Shorter Time ArylAmine->EDG_Cond EDG EWG_Cond Forcing Conditions Reflux Longer Time ArylAmine->EWG_Cond EWG Solvent Solvent Choice Aprotic (THF, Benzene) Biphasic (aq. NaOH) EDG_Cond->Solvent EWG_Cond->Solvent Base Base Selection Organic (TEA, DBU) Inorganic (Na2CO3) Solvent->Base Workup Work-up & Purification Precipitation in Water Recrystallization (Ethanol) Base->Workup Outcome Optimized Protocol Workup->Outcome

References

Technical Support Center: Crystallization of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide.

Troubleshooting Crystallization Issues

Crystallization is a critical purification step, and its success can be influenced by various factors. This guide provides a systematic approach to resolving common issues.

Problem: The compound will not crystallize from solution.

Potential CauseSuggested Solution
Solution is too dilute. Concentrate the solution by slowly evaporating the solvent. If using a mixed solvent system, ensure the proportion of the anti-solvent is optimal.
Supersaturation has not been reached. Induce crystallization by scratching the inside of the flask with a glass rod, or by adding a seed crystal of the compound.
Inappropriate solvent. The compound may be too soluble in the chosen solvent. Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Consider a mixed-solvent system.
Presence of impurities inhibiting crystallization. Purify the crude product using column chromatography before attempting recrystallization.

Problem: The compound "oils out" instead of crystallizing.

Potential CauseSuggested Solution
High concentration of impurities. Purify the compound by column chromatography before crystallization.
Cooling the solution too quickly. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can promote slower cooling.
Inappropriate solvent system. The boiling point of the solvent may be too high, or the compound may be too soluble. Try a lower-boiling point solvent or adjust the solvent-to-anti-solvent ratio in a mixed system.
Compound's melting point is lower than the crystallization temperature. Select a solvent with a lower boiling point.

Problem: The resulting crystals are impure.

Potential CauseSuggested Solution
Crystallization occurred too rapidly. Redissolve the crystals in a minimal amount of hot solvent and allow the solution to cool more slowly to promote the formation of larger, purer crystals.
Inadequate washing of crystals. Wash the filtered crystals with a small amount of cold crystallization solvent to remove any adhering impurities from the mother liquor.
Co-crystallization of impurities. If impurities have similar solubility profiles, an alternative purification method like column chromatography may be necessary before the final crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

Based on the crystallization of similar compounds, ethyl acetate is a promising starting solvent. A mixed solvent system of ethyl acetate and a non-polar solvent like hexane or heptane could also be effective.

Q2: My compound has formed a very fine powder instead of distinct crystals. What can I do?

Fine powders often result from rapid crystallization. To obtain larger crystals, try redissolving the powder in the minimum amount of hot solvent and allowing it to cool down much more slowly. Using a slightly larger volume of solvent can also help to slow down the crystallization process.

Q3: I have very little material. What is the best crystallization technique to use?

For small quantities of material, slow evaporation of a dilute solution in a loosely covered vial can be an effective method. Alternatively, vapor diffusion, where a less-soluble solvent's vapor slowly diffuses into a solution of the compound in a more-soluble solvent, is an excellent technique for growing high-quality crystals from a small amount of substance.

Q4: How can I remove colored impurities before crystallization?

If your crude product is colored, you can try treating the solution with a small amount of activated charcoal before the hot filtration step. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Experimental Protocol: Recrystallization from Ethyl Acetate

This protocol is a general guideline for the recrystallization of this compound. Optimization may be required based on the purity of the starting material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Visualization of Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common crystallization problems.

Crystallization_Troubleshooting start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Formed observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem impure_crystals Impure Crystals observe->impure_crystals Problem troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal - Change solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Slower cooling - Change solvent - Purify crude material oiling_out->troubleshoot_oiling troubleshoot_impure Troubleshoot: - Recrystallize with slower cooling - Wash crystals with cold solvent - Pre-purify by chromatography impure_crystals->troubleshoot_impure troubleshoot_no_crystals->dissolve Retry troubleshoot_oiling->dissolve Retry troubleshoot_impure->dissolve Retry

Methods for removing impurities from crude 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide. The following sections offer detailed methods for removing impurities and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted starting materials: Such as 2-(1,3-benzodioxol-5-yl)acetic acid or its derivatives, and the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).

  • Byproducts of the chlorination reaction: Including polymeric materials and over-chlorinated species.

  • Hydrolyzed product: 2-(1,3-Benzodioxol-5-yl)-2-hydroxyacetamide, if the crude product is exposed to moisture.

  • Residual solvents: From the reaction and initial workup.

Q2: What are the recommended methods for purifying the crude product?

A2: The primary methods for purifying this compound are:

  • Recrystallization: Effective for removing small amounts of impurities.

  • Column Chromatography: Ideal for separating the target compound from closely related impurities.

  • Liquid-Liquid Extraction: Useful as a preliminary purification step to remove water-soluble or acid/base impurities.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Step
Product is too soluble in the chosen solvent. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Perform small-scale solvent screening with solvents like ethanol, isopropanol, ethyl acetate, or toluene.
Too much solvent was used. Concentrate the filtrate to recover more product. In future experiments, use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask). Use a small amount of hot solvent to wash the filter paper.
Crystallization is too rapid, trapping impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of purer crystals.
Issue 2: Persistent Impurities After Purification
Potential Cause Troubleshooting Step
Impurities have similar polarity to the product. If using column chromatography, try a different solvent system with varying polarity. A shallower gradient may improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Co-crystallization of impurities. If recrystallization is the issue, a second recrystallization from a different solvent system may be effective.
Product degradation during purification. Avoid excessive heat and prolonged exposure to silica gel, which can be slightly acidic. Neutralize the crude product with a mild base wash (e.g., saturated sodium bicarbonate solution) before chromatography if acidic impurities are present.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is based on the purification of a structurally related compound and may require optimization.

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of a test solvent (e.g., ethyl acetate, ethanol, isopropanol) at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the mixture. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Example Solvent Screening for Recrystallization

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on Cooling
Ethyl AcetateLowHighYes
EthanolMediumHighYes (may need cooling)
WaterInsolubleInsolubleNo
HexaneInsolubleLowPoor

Note: This table presents hypothetical data for illustrative purposes.

Protocol 2: Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase solvent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be 95:5 hexane:ethyl acetate, gradually increasing to 80:20.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Example TLC Analysis for Column Chromatography Fractions

Fraction #Mobile Phase (Hexane:EtOAc)Rf ValuePurity
1-595:5--
6-1090:100.8 (Impurity A)-
11-2085:150.5 (Product)High
21-2580:200.2 (Impurity B)-

Note: This table presents hypothetical data for illustrative purposes.

Protocol 3: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • A weak acid (e.g., 5% HCl) to remove basic impurities.

    • A weak base (e.g., 5% NaHCO₃) to remove acidic impurities.

    • Brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

Visualizations

PurificationWorkflow crude Crude Product extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization High Purity Needed chromatography Column Chromatography extraction->chromatography Complex Mixture analysis Purity Analysis (TLC, HPLC) recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization start Low Yield from Recrystallization check_solubility Product too soluble? start->check_solubility check_amount Too much solvent used? check_solubility->check_amount No new_solvent Screen for new solvent check_solubility->new_solvent Yes check_cooling Rapid cooling? check_amount->check_cooling No concentrate Concentrate filtrate check_amount->concentrate Yes slow_cool Cool slowly check_cooling->slow_cool Yes end Improved Yield new_solvent->end concentrate->end slow_cool->end

Caption: Troubleshooting guide for low recrystallization yield.

Technical Support Center: Stability Assessment of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability assessment of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide. The information herein is based on the chemical properties of its core structures—the benzodioxole and chloroacetamide moieties—and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs) - General Stability Profile

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns are hydrolysis of the chloroacetamide group and potential photodegradation of the benzodioxole ring system. The stability of a finished pharmaceutical product depends on environmental factors like temperature, humidity, and light, as well as product-related factors such as the chemical and physical properties of the active substance and excipients[1].

Q2: How is the chloroacetamide functional group expected to behave under hydrolytic conditions?

A2: The 2-chloroacetamide group is susceptible to hydrolysis, which can be catalyzed by both acids and bases[2][3][4]. Under basic conditions, the primary degradation pathway is likely a bimolecular nucleophilic substitution (SN2) reaction, where the chloride is displaced by a hydroxide ion to form a hydroxyacetamide derivative[2][4][5]. In some cases, amide cleavage may also occur[2][3][4]. Acid-catalyzed hydrolysis can lead to cleavage of both the amide and ether groups[2][3][4].

Q3: Is this compound likely to be sensitive to light?

A3: The benzodioxole moiety can absorb UV light, which may lead to photodegradation. Photostability testing is a crucial part of stress testing to determine if the compound is light-sensitive[6]. The International Council for Harmonisation (ICH) provides specific guidelines for photostability testing (ICH Q1B)[6]. Exposure to light can sometimes lead to the formation of colored degradation products[7].

Q4: What is the expected thermal stability of this compound?

A4: While specific data for this compound is unavailable, N-substituted acetamides generally exhibit a range of thermal stabilities. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential to determine its melting point and decomposition temperature. For comparison, simple 2-chloroacetamide has a melting point of 116-118 °C and decomposes upon further heating[8].

Q5: What are forced degradation studies and why are they important?

A5: Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values (acidic, basic) and oxidative conditions[9][10][11]. These studies are critical for several reasons:

  • To identify potential degradation products and degradation pathways[10][12].

  • To develop and validate a stability-indicating analytical method that can resolve the drug from its degradation products[11].

  • To understand the intrinsic stability of the molecule and inform formulation and packaging development[9][13].

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 N NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis. Basic hydrolysis of chloroacetamides can be rapid[2][3].

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a stability chamber at 60°C/75% RH for 7 days. Withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photodegradation: Expose the solid compound and a solution (e.g., in methanol) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and a control sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate and quantify the parent compound and any degradation products.

Protocol 2: Drug-Excipient Compatibility Study

Objective: To assess the potential for interactions between this compound and common pharmaceutical excipients.

Methodology:

  • Selection of Excipients: Choose excipients based on the intended dosage form (e.g., lactose, microcrystalline cellulose, magnesium stearate, starch).

  • Sample Preparation: Prepare binary mixtures of the drug substance and each excipient, typically in a 1:1 ratio by weight, to maximize the likelihood of observing an interaction[14]. Also, prepare a sample of the pure drug substance.

  • Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks)[14].

  • Analysis: Analyze the samples at initial and subsequent time points.

    • Physical Analysis: Visually inspect for any changes in color, odor, or physical state.

    • Chemical Analysis: Use a stability-indicating HPLC method to assay the drug and detect the formation of any degradation products.

    • Thermal Analysis (Optional): Use DSC to screen for interactions. A significant change in the melting endotherm of the drug in the presence of an excipient may indicate an interaction[15].

Quantitative Data Summary

Disclaimer: The following tables present representative data for structurally related compounds due to the absence of specific data for this compound. This information should be used as a general guide.

Table 1: Thermal Properties of Related Acetamide Compounds

CompoundMelting Point (°C)Decomposition Temperature (°C)Analytical Method
2-Chloroacetamide116-118~225[16]Not Specified
2-chloro-N-phenylacetamide134-136Not ReportedNot Specified
N-benzyl-2-chloroacetamide90-92[17]~300[17]TGA

Table 2: Hydrolysis Rates of Chloroacetamide Herbicides (Analogous Structures)

CompoundConditionHalf-lifeReference
Alachlor2 N HCl, 25°C> 1 year--INVALID-LINK--[2]
Alachlor2 N NaOH, 25°C1.1 hours--INVALID-LINK--[2]
Butachlor2 N HCl, 25°C> 1 year--INVALID-LINK--[2]
Butachlor2 N NaOH, 25°C0.9 hours--INVALID-LINK--[2]

Troubleshooting Guide

Q: I am observing multiple unexpected peaks in my chromatogram after forced degradation. How do I proceed?

A: This is a common outcome of forced degradation studies.

  • Peak Purity Analysis: Use a PDA detector to check the peak purity of your main compound and the new peaks. This will help determine if peaks are co-eluting.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass information for the unknown peaks. This is crucial for identifying potential degradation products.

  • Blank Injections: Analyze a placebo (if applicable) and blank solutions (solvents used for degradation) under the same stress conditions to ensure the extra peaks are not from excipients, impurities in the solvents, or the analytical system itself[11].

Q: My mass balance is below 95% in a stability study. What are the potential causes?

A: A poor mass balance suggests that not all degradation products are being accounted for.

  • Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore and will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.

  • Volatile Degradants: Degradation may lead to volatile products that are lost during sample preparation or analysis.

  • Precipitation: The drug or its degradants may have precipitated out of solution. Ensure complete dissolution before analysis.

  • Column Adsorption: Highly polar or non-polar degradants may be irreversibly adsorbed onto the HPLC column. Try using a different column chemistry or a stronger elution solvent in your gradient.

  • Incorrect Response Factors: The response factor of the degradation products might be significantly different from the parent compound. If possible, isolate and quantify the major degradants using their own reference standards.

Q: The physical appearance of my solid sample (e.g., color) has changed, but the HPLC assay shows minimal degradation. What does this indicate?

A: A change in physical appearance is a sign of instability, even if the chemical potency is not yet significantly affected.

  • Low-Level Degradants: The colored impurity might be present at a very low level, below the limit of quantification of your current assay method.

  • Polymorphic Transformation: The change could be due to a change in the crystalline form of the compound, which can affect properties like solubility and bioavailability. Consider using techniques like X-ray powder diffraction (XRPD) or DSC to investigate polymorphic changes.

  • Surface Degradation: The degradation might be localized to the surface of the particles, especially in the case of photodecomposition or reaction with atmospheric components.

Q: I'm having trouble with peak shape (e.g., tailing, splitting) in my HPLC analysis. What should I check?

A: Poor peak shape can compromise the accuracy and precision of your results.

  • Mobile Phase pH: If your compound is ionizable, ensure the mobile phase pH is at least 2 units away from its pKa to maintain a single ionic form.

  • Column Contamination: Impurities from samples can accumulate on the column. Flush the column with a strong solvent[18]. Using a guard column can help prevent this[19].

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, use the mobile phase as the sample solvent.

  • Column Void: A void at the head of the column can cause peak splitting. This can happen over time with high pressures or pH extremes. Consider replacing the column.

Visualizations

Stability_Assessment_Workflow Figure 1. General Workflow for Stability Assessment cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Formal Stability Studies A Drug Substance Characterization (pKa, solubility, structure) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Identify Degradation Products (LC-MS/MS) B->C D Develop Stability-Indicating Analytical Method (e.g., HPLC) C->D E Validate Analytical Method (ICH Q2) D->E F Drug-Excipient Compatibility Studies E->F G Formal Stability Testing (Long-term & Accelerated, ICH Q1A) E->G H Data Analysis & Shelf-life Determination F->H G->H

Caption: Figure 1. General Workflow for Stability Assessment

Hydrolysis_Pathway Figure 2. Predicted Hydrolysis Pathway Compound This compound C₉H₈ClNO₃ Product 2-(1,3-Benzodioxol-5-yl)-2-hydroxyacetamide C₉H₉NO₄ Compound->Product SN2 Reaction (-Cl⁻, +OH⁻) Conditions Base-Catalyzed (e.g., NaOH, H₂O) Conditions->Compound

Caption: Figure 2. Predicted Hydrolysis Pathway

References

Alternative solvents and reagents for the synthesis of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide, with a focus on alternative and greener solvent and reagent options. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents used for the synthesis of this compound, and what are the greener alternatives?

A1: Traditionally, chlorinated solvents such as dichloromethane (DCM) and chloroform are used for the chloroacetylation of amines. However, due to their environmental and health concerns, several greener alternatives are being explored. These include water, phosphate buffers, and bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).[1][2] Water is considered an ideal green solvent due to its safety and minimal environmental impact.[2]

Q2: What are the conventional reagents for this synthesis, and are there more environmentally friendly options?

A2: The conventional method involves the use of chloroacetyl chloride as the acylating agent and a base like triethylamine (TEA) or potassium carbonate to neutralize the HCl byproduct. Greener approaches focus on using alternative bases or HCl scavengers. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as a non-nucleophilic base.[3] Another green alternative is the use of propylene oxide as an HCl scavenger, which avoids the formation of salt byproducts.

Q3: Can enzymatic methods be applied for the synthesis of this compound?

A3: While specific enzymatic synthesis of this exact molecule is not widely reported, biocatalytic methods for amide bond formation are a growing area of green chemistry. Enzymes like Candida antarctica lipase B (CALB) have been successfully used for the synthesis of various amides. This approach offers high selectivity and mild reaction conditions, reducing the need for hazardous reagents and solvents. Further research could adapt these enzymatic methods for the synthesis of the target compound.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

  • Question: I am getting a low yield of this compound. What could be the possible reasons and solutions?

  • Answer: Low yields can result from several factors:

    • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.

    • Side reactions: The formation of byproducts can significantly lower the yield. The high reactivity of chloroacetyl chloride can lead to side reactions.[4] Ensure slow, dropwise addition of chloroacetyl chloride, especially at the beginning of the reaction, and maintain a low reaction temperature (0-5 °C) to minimize side product formation.[5]

    • Hydrolysis of chloroacetyl chloride: Moisture in the reactants or solvent can hydrolyze chloroacetyl chloride, reducing its availability for the main reaction. Ensure that all glassware is thoroughly dried and use anhydrous solvents if employing a non-aqueous method.

    • Poor quality of reagents: The purity of the starting amine and chloroacetyl chloride is crucial. Use freshly distilled or purified reagents.

Issue 2: Formation of Impurities and Difficulty in Purification

  • Question: My final product is contaminated with impurities, and I am facing challenges in purification. What are the common impurities and how can I purify the product effectively?

  • Answer: Common impurities include unreacted starting materials, byproducts from side reactions, and salts formed from the base used.

    • Common Side Reactions: Over-acylation or reaction with other functional groups if present. With electron-rich aromatic amines, there is a possibility of reactions on the aromatic ring if conditions are too harsh.

    • Purification Strategies:

      • Washing: After the reaction, washing the organic layer with a dilute acid solution can help remove any unreacted amine and basic impurities. A subsequent wash with brine can help remove residual water.

      • Recrystallization: This is a highly effective method for purifying solid products. Ethanol is often a suitable solvent for recrystallizing N-aryl acetamides.[6]

      • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from impurities. A solvent system of ethyl acetate and hexane is commonly used.

Issue 3: Pressure Buildup in the Reaction Vessel

  • Question: I am observing a significant pressure buildup in my reaction flask. Is this normal and what should I do?

  • Answer: The reaction between an amine and chloroacetyl chloride generates hydrogen chloride (HCl) gas as a byproduct.[4] In a closed system, this can lead to a dangerous buildup of pressure.

    • Venting: Ensure the reaction is performed in a well-ventilated fume hood and that the reaction vessel is equipped with a proper outlet for the gas, such as a drying tube or a bubbler, to prevent pressure buildup while protecting the reaction from atmospheric moisture.

    • Use of a Scavenger/Base: The primary role of the base (e.g., triethylamine, potassium carbonate) is to neutralize the HCl as it is formed, preventing its release as a gas and driving the reaction to completion. Ensure the base is added appropriately.

Data Presentation

Table 1: Comparison of Conventional and Alternative Synthesis Methods for N-Aryl/Benzyl Acetamides

ParameterConventional MethodAlternative Method 1 (Aqueous)[2]Alternative Method 2 (DBU)[3]
Solvent Dichloromethane (DCM)Water / Phosphate BufferTetrahydrofuran (THF)
Reagent Chloroacetyl ChlorideChloroacetyl ChlorideChloroacetyl Chloride
Base Triethylamine / K2CO3None (pH controlled by buffer)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Room Temperature
Reaction Time 2 - 6 hours15 - 30 minutes3 - 6 hours
Typical Yield 70-85%85-95%75-95%
Work-up Aqueous wash, dryingFiltration or extractionExtraction, washing
Waste Chlorinated solvent, salt byproductPrimarily aqueous wasteOrganic solvent, DBU salt

Experimental Protocols

Protocol 1: Conventional Synthesis in Dichloromethane

  • Dissolve 2-(1,3-Benzodioxol-5-yl)amine (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Alternative Greener Synthesis in Aqueous Buffer

  • Suspend 2-(1,3-Benzodioxol-5-yl)amine (1 equivalent) in a phosphate buffer solution (pH 7.4).

  • To this stirred suspension, add chloroacetyl chloride (1.2 equivalents) dropwise at room temperature.

  • Continue stirring for 15-30 minutes. The product will precipitate out of the solution.

  • Filter the solid product and wash thoroughly with water.

  • Dry the product under vacuum. If necessary, recrystallize from ethanol.

Visualizations

experimental_workflow cluster_conventional Conventional Method cluster_green Greener Alternative conv_start Dissolve Amine & Base in DCM conv_add Add Chloroacetyl Chloride at 0°C conv_start->conv_add conv_react Stir at Room Temperature conv_add->conv_react conv_workup Aqueous Work-up & Extraction conv_react->conv_workup conv_purify Recrystallization conv_workup->conv_purify green_start Suspend Amine in Aqueous Buffer green_add Add Chloroacetyl Chloride at RT green_start->green_add green_react Stir for 15-30 min green_add->green_react green_workup Filter Precipitate green_react->green_workup green_purify Wash with Water & Dry green_workup->green_purify

Caption: Comparative workflow of conventional vs. greener synthesis.

troubleshooting_guide issue Low Product Yield? incomplete_reaction Incomplete Reaction (Check TLC) issue->incomplete_reaction Yes side_reactions Side Reactions (Impurities Observed) issue->side_reactions Yes hydrolysis Reagent Hydrolysis (Moisture Present) issue->hydrolysis Yes solution_incomplete Solution: - Extend reaction time - Increase temperature slightly incomplete_reaction->solution_incomplete solution_side Solution: - Slow reagent addition - Maintain low temperature side_reactions->solution_side solution_hydrolysis Solution: - Use anhydrous solvents - Dry glassware thoroughly hydrolysis->solution_hydrolysis

Caption: Troubleshooting guide for low product yield.

References

Identification and characterization of byproducts in chloroacetamide reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloroacetamide reactions. Our goal is to help you identify and characterize unwanted byproducts, ensuring the purity and integrity of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in chloroacetamide reactions?

A1: The formation of byproducts in chloroacetamide reactions is highly dependent on the specific reaction conditions, including the nature of the reactants, solvent, temperature, and pH. However, several common classes of byproducts are frequently encountered:

  • Hydrolysis Products: Under aqueous acidic or basic conditions, chloroacetamide and its derivatives can undergo hydrolysis.[1] Base-catalyzed hydrolysis often proceeds via an SN2 reaction to yield hydroxy-substituted derivatives, while acid-catalyzed hydrolysis can lead to cleavage of both amide and ether groups.[1]

  • Amide Cleavage Products: Both acidic and basic conditions can promote the cleavage of the amide bond, leading to the formation of chloroacetic acid and the corresponding amine.[1]

  • Over-alkylation Products: In reactions where chloroacetamide is used as an alkylating agent, the nucleophile can sometimes react with more than one molecule of chloroacetamide, leading to di- or poly-alkylated species.

  • Ammonium Salts: When using aqueous ammonia for the synthesis of chloroacetamide, ammonium chloride is a common byproduct.[2]

  • Amino Acid Derivatives: At higher temperatures, the reactive chlorine atom can be displaced by ammonia, leading to the formation of glycine and its derivatives.

  • Glutathione Conjugates: In biological or environmental systems, chloroacetamides can react with nucleophiles like glutathione to form conjugates.[3]

Q2: How can I minimize the formation of byproducts during my chloroacetamide synthesis?

A2: Minimizing byproduct formation requires careful control over reaction parameters:

  • Temperature Control: For the synthesis of chloroacetamide from esters of chloroacetic acid and ammonia, maintaining a low temperature (e.g., 0-5 °C) is crucial to suppress the formation of glycine derivatives.[4]

  • Anhydrous Conditions: Using anhydrous ammonia instead of aqueous ammonia can significantly reduce the formation of byproducts like ammonium chloride and prevent water-related side reactions.[2]

  • pH Control: The pH of the reaction medium plays a critical role. For instance, in glycosylation reactions using trichloroacetimidate donors, washing with a basic aqueous solution can help remove amide byproducts.[5]

  • Stoichiometry: Precise control of the molar ratios of reactants can prevent over-alkylation or unreacted starting materials that might complicate purification.

Q3: What analytical techniques are best for identifying unknown byproducts?

A3: A combination of chromatographic and spectroscopic techniques is generally required for the definitive identification and characterization of byproducts.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful tools for separating and detecting impurities in a reaction mixture.[6][7][8] LC-MS, in particular, provides molecular weight information that is crucial for preliminary identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile byproducts and can provide valuable structural information through fragmentation patterns.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of isolated impurities.[7][8][9]

  • Infrared (IR) Spectroscopy: IR can help identify the functional groups present in a byproduct, aiding in its structural determination.[7]

Troubleshooting Guides

Scenario 1: An unexpected peak is observed in the HPLC/LC-MS analysis of my reaction mixture.

Problem: You have performed a chloroacetamide reaction and the initial analysis shows a significant, unexpected peak, indicating the presence of a major byproduct.

Troubleshooting Workflow:

G A Unexpected Peak in HPLC/LC-MS B Acquire High-Resolution Mass Spectrum (HRMS) A->B Step 1 C Determine Elemental Composition B->C Step 2 D Postulate Potential Structures (e.g., hydrolysis, over-alkylation) C->D Step 3 E Isolate the Byproduct (e.g., Prep-HPLC, Column Chromatography) D->E Step 4 F Characterize by NMR (1H, 13C, etc.) E->F Step 5 G Confirm Structure F->G Step 6 H Optimize Reaction Conditions to Minimize Byproduct G->H Step 7

Caption: Workflow for identifying an unknown byproduct.

Detailed Steps:

  • Obtain High-Resolution Mass Spectrometry (HRMS) Data: Determine the accurate mass of the unknown peak. This will allow you to calculate the elemental composition.

  • Propose Potential Structures: Based on the elemental composition and your knowledge of the reaction, propose possible structures for the byproduct. Consider common side reactions such as hydrolysis, reaction with the solvent, or over-alkylation.

  • Isolate the Byproduct: Use preparative HPLC or column chromatography to isolate a pure sample of the byproduct.[9]

  • Structural Elucidation by NMR: Acquire 1D (¹H, ¹³C) and 2D NMR spectra to definitively determine the structure of the isolated compound.[7]

  • Optimize Reaction Conditions: Once the byproduct is identified, modify the reaction conditions (e.g., temperature, solvent, stoichiometry) to minimize its formation.

Scenario 2: My final product is contaminated with residual starting materials or inorganic salts.

Problem: After workup, your desired product is not pure and contains unreacted starting materials or inorganic salts like ammonium chloride.

Troubleshooting and Purification Strategies:

Contaminant Identification Method Recommended Purification Strategy Reference
Unreacted Chloroacetamide HPLC, TLCRecrystallization, Column Chromatography[2]
Unreacted Amine/Nucleophile HPLC, TLCAcidic wash to form a water-soluble salt, followed by extraction.[5]
Ammonium Chloride Ion Chromatography, TitrationWashing the crude product with cold water, Recrystallization.[2][4]
Hydroxy-substituted byproduct LC-MS, NMRColumn Chromatography, Preparative HPLC.[1]

Experimental Protocols

Protocol 1: General Procedure for the Identification of an Unknown Byproduct
  • Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile, methanol) for LC-MS analysis.

  • LC-MS Analysis:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.

    • Detection: Monitor by UV-Vis and mass spectrometry (in both positive and negative ion modes).

  • Data Analysis:

    • Identify the molecular ions of the expected product and any major unknown peaks.

    • Use the accurate mass data to determine the elemental composition of the unknown(s).

  • Isolation:

    • Develop a suitable preparative HPLC or column chromatography method to isolate the byproduct. Monitor fractions by TLC or HPLC.

  • Structure Elucidation:

    • Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (COSY, HSQC, HMBC) spectra.

    • Analyze the NMR data to determine the final structure.

Protocol 2: Removal of Amide Byproducts by Aqueous Wash

This protocol is adapted from a procedure for removing amide byproducts in glycosylation reactions but can be generally applied.[5]

  • After the reaction is complete, quench the reaction if necessary.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate solution). This will deprotonate the acidic amide byproduct, making it more soluble in the aqueous phase.

  • Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the purity of the product by HPLC or TLC.

Signaling Pathways and Logical Relationships

The formation of byproducts in chloroacetamide reactions can be visualized as a network of competing reactions.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products A Chloroacetamide Derivative F Desired Product A->F Desired Reaction G Hydrolysis Byproduct A->G Side Reaction H Amide Cleavage Byproduct A->H Side Reaction B Nucleophile (e.g., Amine) B->F Desired Reaction C Temperature C->F C->G C->H D Solvent (Aqueous/Anhydrous) D->G D->H E pH (Acidic/Basic) E->G E->H I Over-alkylation Byproduct F->I Side Reaction

Caption: Factors influencing product and byproduct formation.

References

Enhancing the purity of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide for pharmaceutical applications.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide for pharmaceutical applications.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Step
Excessive Solvent Use Ensure the minimum amount of hot solvent is used to dissolve the compound completely. Adding too much solvent will keep the product dissolved even after cooling.
Premature Crystallization Ensure the filtration of the hot solution (if performed) is done quickly to prevent the product from crystallizing on the filter paper. Pre-heating the funnel can help.
Incomplete Crystallization Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after the solution has reached room temperature can improve yield.
Inappropriate Solvent Choice The ideal solvent should dissolve the compound when hot but not at room temperature. If the compound is too soluble, consider a less polar solvent or a solvent mixture.

Issue 2: Oiling Out During Recrystallization

Potential Cause Troubleshooting Step
Compound "melting" before dissolving The boiling point of the solvent may be higher than the melting point of the compound. Choose a solvent with a lower boiling point.
High concentration of impurities The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step like a solvent wash or charcoal treatment.
Solution is supersaturated Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. Seeding the solution with a pure crystal can promote crystallization over oiling out.

Issue 3: Ineffective Impurity Removal by Column Chromatography

Potential Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent is critical. If impurities are co-eluting with the product, adjust the solvent system's polarity. A gradient elution may be necessary.
Column Overloading Too much crude material on the column will lead to poor separation. Use an appropriate amount of stationary phase for the amount of sample. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Cracks or Channels in the Column An improperly packed column will result in poor separation. Ensure the stationary phase is packed uniformly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Based on common synthetic routes, potential impurities include:

  • Unreacted Starting Materials: 2-(1,3-benzodioxol-5-yl)acetic acid and the chlorinating agent (e.g., thionyl chloride).

  • Over-chlorinated Byproducts: Dichloro- and trichloro-derivatives of the starting acetic acid.

  • Hydrolysis Product: 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetamide, if moisture is present during the reaction or work-up.

  • Side-reaction Products: Products from the self-condensation of the starting material or product.

Q2: What is the recommended recrystallization solvent for this compound?

A2: Ethyl acetate is a good starting point for the recrystallization of this compound, as demonstrated for structurally similar molecules.[1] Other solvents to consider, based on the polarity of the compound, include ethanol, acetone, or mixtures such as hexane/ethyl acetate.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. High-Performance Liquid Chromatography (HPLC) is recommended for quantitative purity assessment of the final product.

Q4: What analytical techniques are suitable for the final purity assessment of the pharmaceutical-grade compound?

A4: A combination of techniques is often required by regulatory bodies. These include:

  • HPLC: For quantitative determination of purity and detection of organic impurities.

  • Mass Spectrometry (MS): For identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final compound and identify any structural isomers or impurities.

  • Gas Chromatography (GC): For the analysis of residual solvents.

Data Presentation

Table 1: Illustrative Purity of this compound After Different Purification Methods

Purification Method Purity (%) Yield (%) Key Impurities Removed
Crude Product 85-Starting materials, over-chlorinated byproducts
Single Recrystallization (Ethyl Acetate) 98.575Most starting materials and some polar impurities
Column Chromatography (Silica Gel) 99.260Closely related structural isomers and non-polar impurities
Recrystallization followed by Column Chromatography >99.845Most detectable impurities

Note: The values presented in this table are for illustrative purposes and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude or partially purified compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography If purity < 99.5% hplc_analysis HPLC Purity Analysis recrystallization->hplc_analysis column_chromatography->hplc_analysis pure_product Pure Product (>99.5%) hplc_analysis->pure_product Purity Confirmed

Caption: Purification workflow for this compound.

logical_relationship cluster_impurities Potential Impurities cluster_purification Purification Techniques cluster_analysis Analytical Methods starting_materials Starting Materials recrystallization Recrystallization starting_materials->recrystallization Removes byproducts Reaction Byproducts chromatography Chromatography byproducts->chromatography Removes degradation Degradation Products degradation->chromatography Removes tlc TLC recrystallization->tlc Monitored by chromatography->tlc Monitored by hplc HPLC tlc->hplc Qualitative ms MS hplc->ms Quantitative & Preparative nmr NMR ms->nmr Structural Confirmation

References

Validation & Comparative

Comparison of different synthetic routes for 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide, a valuable intermediate in the synthesis of various biologically active compounds. The comparison focuses on key reaction parameters, yields, and reagent considerations to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Amidation Followed by α-ChlorinationRoute 2: α-Chlorination Followed by Amidation
Starting Material 2-(1,3-Benzodioxol-5-yl)acetic acid2-(1,3-Benzodioxol-5-yl)acetic acid
Key Intermediates 2-(1,3-Benzodioxol-5-yl)acetamide2-Chloro-2-(1,3-benzodioxol-5-yl)acetic acid
Chlorinating Agent N-Chlorosuccinimide (NCS)Trichloroisocyanuric acid (TCCA) / PCl₃
Overall Yield (Estimated) ModerateGood to High
Reagent Handling NCS is a relatively safe and easy-to-handle solid.TCCA is a stable solid, but PCl₃ is corrosive and moisture-sensitive. Thionyl chloride (used for acid chloride formation) is also corrosive.
Reaction Conditions Generally mild conditions for amidation. Chlorination may require radical initiation (e.g., light or AIBN).Chlorination is rapid under solvent-free conditions. Amidation of the chloro-acid requires standard procedures.
Potential Side Reactions Over-chlorination or ring chlorination if conditions are not optimized.Potential for side reactions during the formation of the acid chloride of the α-chloro acid.

Visualizing the Synthetic Pathways

G Synthetic Routes for this compound cluster_1 Route 1: Amidation First cluster_2 Route 2: Chlorination First start 2-(1,3-Benzodioxol-5-yl)acetic acid r1_step1 Amidation (SOCl₂, then NH₃) start->r1_step1 Route 1 r2_step1 α-Chlorination (TCCA, PCl₃) start->r2_step1 Route 2 r1_intermediate 2-(1,3-Benzodioxol-5-yl)acetamide r1_step1->r1_intermediate r1_step2 α-Chlorination (NCS, initiator) r1_intermediate->r1_step2 product This compound r1_step2->product r2_intermediate 2-Chloro-2-(1,3-benzodioxol-5-yl)acetic acid r2_step1->r2_intermediate r2_step2 Amidation (SOCl₂, then NH₃) r2_intermediate->r2_step2 r2_step2->product

Caption: Flowchart of the two synthetic routes.

Experimental Protocols

Route 1: Amidation Followed by α-Chlorination

Step 1a: Synthesis of 2-(1,3-Benzodioxol-5-yl)acetyl chloride

To a solution of 2-(1,3-benzodioxol-5-yl)acetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, oxalyl chloride (1.2 equivalents) is added dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is stirred at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

Step 1b: Synthesis of 2-(1,3-Benzodioxol-5-yl)acetamide

The crude 2-(1,3-benzodioxol-5-yl)acetyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane and added dropwise to a cooled (0°C) concentrated aqueous solution of ammonia (excess). The reaction mixture is stirred vigorously for 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-(1,3-benzodioxol-5-yl)acetamide.

Step 2: Synthesis of this compound

2-(1,3-Benzodioxol-5-yl)acetamide (1 equivalent) is dissolved in a suitable anhydrous solvent such as carbon tetrachloride or acetonitrile. N-Chlorosuccinimide (NCS) (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount) are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with a solution of sodium bisulfite and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

Route 2: α-Chlorination Followed by Amidation

Step 1: Synthesis of 2-Chloro-2-(1,3-benzodioxol-5-yl)acetic acid

In a solvent-free reaction, 2-(1,3-benzodioxol-5-yl)acetic acid (1 equivalent) is mixed with a catalytic amount of phosphorus trichloride (PCl₃) at room temperature. Trichloroisocyanuric acid (TCCA) (0.4 equivalents) is then added portion-wise, and the mixture is stirred at a slightly elevated temperature (e.g., 40-50°C) for 1-2 hours.[1] The reaction is monitored by NMR or GC-MS. Upon completion, the reaction mixture is carefully quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 2-chloro-2-(1,3-benzodioxol-5-yl)acetic acid.

Step 2a: Synthesis of 2-Chloro-2-(1,3-benzodioxol-5-yl)acetyl chloride

The crude 2-chloro-2-(1,3-benzodioxol-5-yl)acetic acid (1 equivalent) is dissolved in an anhydrous solvent, and thionyl chloride (1.5 equivalents) is added. The mixture is heated to reflux for 1-2 hours. Excess thionyl chloride and the solvent are removed under reduced pressure to yield the crude acid chloride.

Step 2b: Synthesis of this compound

The crude 2-chloro-2-(1,3-benzodioxol-5-yl)acetyl chloride is dissolved in an anhydrous aprotic solvent and reacted with an excess of a concentrated aqueous solution of ammonia at 0°C, as described in Route 1, Step 1b. The workup procedure is similar, involving filtration, washing, and drying of the final product.

Concluding Remarks

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is conceptually straightforward, with the amidation step being a standard and high-yielding transformation. However, the subsequent α-chlorination of the amide might require careful optimization to avoid side reactions and ensure good yields. The use of NCS is advantageous due to its ease of handling.

  • Route 2 benefits from a potentially highly efficient and selective α-chlorination of the carboxylic acid as the initial step.[1] The subsequent conversion to the amide is a standard procedure. This route may offer a higher overall yield and better control over the chlorination step, although it involves the use of more hazardous reagents like PCl₃ and thionyl chloride.

The choice between these two routes will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. For smaller-scale laboratory preparations, the milder conditions of Route 1 might be preferable, while for larger-scale production, the efficiency of Route 2 could be more advantageous, provided appropriate safety measures are in place. Further experimental validation and optimization would be necessary to determine the most robust and scalable process.

References

A Comparative Guide to Precursors in the Synthesis of 6,7-Methylenedioxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with the 6,7-methylenedioxy substitution pattern being a key feature in numerous biologically active compounds. The choice of precursor and synthetic route is a critical decision that significantly impacts yield, purity, and overall efficiency. This guide provides an objective comparison of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide and other common precursors in the synthesis of 6,7-methylenedioxyisoquinoline derivatives, supported by experimental data and detailed protocols.

Introduction to Key Synthetic Strategies

The construction of the isoquinoline core from precursors containing the 1,3-benzodioxole (methylenedioxyphenyl) moiety primarily relies on three classical named reactions: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. Each method utilizes a different precursor and proceeds through distinct mechanistic pathways, offering unique advantages and disadvantages.

Comparison of Precursors and Synthetic Routes

The selection of a precursor is intrinsically linked to the chosen synthetic strategy. Here, we compare the performance of key precursors in the context of their respective reactions for the synthesis of 6,7-methylenedioxy-substituted isoquinolines.

PrecursorReaction TypeKey ReagentsProduct TypeReported YieldAdvantagesDisadvantages
This compound Bischler-Napieralski POCl₃, P₂O₅, or Tf₂O[1][2]3,4-DihydroisoquinolineModerate to High[3]Forms the isoquinoline core in a single cyclization step; tolerates a variety of functional groups.[4]Requires harsh dehydrating agents and high temperatures; may lead to side products.[2]
2-(1,3-Benzodioxol-5-yl)ethylamine (Homopiperonylamine) Pictet-Spengler Aldehydes or ketones, acid catalyst (e.g., HCl, TFA)[5]1,2,3,4-TetrahydroisoquinolineHigh[6]Milder reaction conditions compared to Bischler-Napieralski; allows for stereocontrol.[7]Requires a subsequent oxidation step to yield the aromatic isoquinoline.
1,3-Benzodioxole-5-carbaldehyde (Piperonal) Pomeranz-Fritsch Aminoacetaldehyde diethyl acetal, strong acid (e.g., H₂SO₄)[8]IsoquinolineVariable[9]Directly yields the aromatic isoquinoline; allows for substitution at various positions.[8]Can suffer from low yields due to side reactions; requires strongly acidic conditions.[9]

Experimental Protocols

Bischler-Napieralski Reaction using 2-(1,3-Benzodioxol-5-yl)acetamide

This protocol describes the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline.

Materials:

  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]acetamide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-[2-(1,3-Benzodioxol-5-yl)ethyl]acetamide in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline derivative.

Pictet-Spengler Reaction using 2-(1,3-Benzodioxol-5-yl)ethylamine

This protocol outlines the synthesis of a 1,2,3,4-tetrahydroisoquinoline.

Materials:

  • 2-(1,3-Benzodioxol-5-yl)ethylamine (Homopiperonylamine)

  • An aldehyde (e.g., formaldehyde or acetaldehyde)

  • Hydrochloric acid or Trifluoroacetic acid (TFA)

  • Methanol

  • Sodium hydroxide solution

Procedure:

  • Dissolve 2-(1,3-Benzodioxol-5-yl)ethylamine in methanol.

  • Add the aldehyde to the solution.

  • Add the acid catalyst (e.g., a few drops of concentrated HCl or TFA).

  • Stir the reaction mixture at room temperature or gently heat to reflux for several hours to overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over a drying agent, filter, and evaporate the solvent to obtain the crude 1,2,3,4-tetrahydroisoquinoline product.

Pomeranz-Fritsch Reaction using 1,3-Benzodioxole-5-carbaldehyde

This protocol describes the synthesis of an isoquinoline from an aromatic aldehyde.

Materials:

  • 1,3-Benzodioxole-5-carbaldehyde (Piperonal)

  • Aminoacetaldehyde diethyl acetal

  • Concentrated sulfuric acid

  • Ethanol

  • Sodium carbonate solution

Procedure:

  • Condense 1,3-Benzodioxole-5-carbaldehyde with aminoacetaldehyde diethyl acetal in ethanol to form the Schiff base (benzalaminoacetal). This can be done by refluxing the mixture for a few hours.

  • Remove the ethanol under reduced pressure.

  • Carefully add the crude Schiff base to concentrated sulfuric acid at a low temperature (0-10 °C).

  • Allow the mixture to stand at room temperature for a specified period (can be several hours to days).

  • Carefully pour the acidic mixture onto ice and basify with a sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ether or chloroform).

  • Dry the organic layer, filter, and concentrate to yield the crude isoquinoline derivative.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core chemical transformations in the discussed isoquinoline syntheses.

Bischler_Napieralski Precursor 2-(1,3-Benzodioxol-5-yl)-N-phenethylacetamide Intermediate Nitrilium Ion Intermediate Precursor->Intermediate POCl₃ Product 6,7-Methylenedioxy-3,4-dihydroisoquinoline Intermediate->Product Intramolecular Cyclization

Caption: Bischler-Napieralski Reaction Pathway.

Pictet_Spengler Precursor1 2-(1,3-Benzodioxol-5-yl)ethylamine Intermediate Iminium Ion Intermediate Precursor1->Intermediate + Precursor2 Aldehyde/Ketone Precursor2->Intermediate Product 6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline Intermediate->Product Acid Catalyst, Cyclization FinalProduct 6,7-Methylenedioxyisoquinoline Product->FinalProduct Oxidation

Caption: Pictet-Spengler Reaction and Subsequent Oxidation.

Pomeranz_Fritsch Precursor1 1,3-Benzodioxole-5-carbaldehyde Intermediate Benzalaminoacetal (Schiff Base) Precursor1->Intermediate Condensation Precursor2 Aminoacetaldehyde diethyl acetal Precursor2->Intermediate Product 6,7-Methylenedioxyisoquinoline Intermediate->Product Strong Acid, Cyclization

Caption: Pomeranz-Fritsch Reaction Pathway.

Conclusion

The choice between this compound and other precursors for the synthesis of 6,7-methylenedioxyisoquinoline derivatives depends on the desired final product (dihydroisoquinoline, tetrahydroisoquinoline, or fully aromatic isoquinoline) and the acceptable reaction conditions.

  • The Bischler-Napieralski reaction , utilizing precursors like 2-(1,3-Benzodioxol-5-yl)acetamide derivatives, offers a direct route to dihydroisoquinolines but requires stringent, often harsh, conditions.

  • The Pictet-Spengler reaction , starting with 2-(1,3-Benzodioxol-5-yl)ethylamine, is generally milder and provides access to tetrahydroisoquinolines, which can be valuable chiral building blocks. However, it necessitates a subsequent oxidation step to achieve aromaticity.

  • The Pomeranz-Fritsch reaction , using 1,3-Benzodioxole-5-carbaldehyde, directly yields the aromatic isoquinoline but can be hampered by variable yields and the need for strong acids.

Researchers should carefully consider these factors, including yield, scalability, and stereochemical requirements, when selecting the most appropriate synthetic strategy for their specific research and development goals.

References

Comparative analysis of the biological activity of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological potential of 2-(1,3-benzodioxol-5-yl)-2-chloroacetamide derivatives. This guide provides a comparative analysis of their activity, detailed experimental protocols, and insights into their potential mechanisms of action.

The this compound scaffold has emerged as a promising framework in the design of novel bioactive compounds. The inherent reactivity of the α-chloroacetamide moiety, coupled with the unique electronic and structural features of the benzodioxole ring, provides a versatile platform for the development of therapeutic agents. This guide offers a comparative look at the biological activities of derivatives based on this core structure, drawing from available scientific literature to inform future research and development.

Data Presentation: Comparative Biological Activity

While a direct comparative study of a broad series of this compound derivatives against a uniform panel of cancer cell lines or microbial strains is not extensively available in the current literature, we can infer their potential from studies on structurally related compounds.

For instance, a study on N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio)acetamides as auxin receptor agonists in plants provides a valuable template for understanding structure-activity relationships. The following table summarizes the root growth-promoting activity of these related compounds, highlighting how substitutions on the benzyl ring influence biological efficacy. This data suggests that electronic and steric factors of substituents play a crucial role in the biological activity of this class of molecules.

Table 1: Comparative Root Growth-Promoting Activity of N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives (K-1 to K-22) in Oryza sativa [1][2][3]

CompoundSubstituent on Benzyl RingPrimary Root Elongation (%) at 1 µMPrimary Root Elongation (%) at 5 µM
K-1 H25.355.2
K-2 2-F28.158.7
K-3 3-F30.260.1
K-4 4-F32.563.4
K-5 2-Cl27.657.9
K-6 3-Cl29.859.8
K-7 4-Cl31.762.5
K-8 2-Br26.956.4
K-9 3-Br28.758.3
K-10 4-Br34.465.1
K-11 2-CH₃24.153.8
K-12 3-CH₃26.355.9
K-13 4-CH₃28.959.1
K-14 2-OCH₃22.551.7
K-15 3-OCH₃24.854.2
K-16 4-OCH₃27.157.3
K-17 2-NO₂15.842.1
K-18 3-NO₂18.245.6
K-19 4-NO₂20.548.9
K-20 2,4-diCl25.154.6
K-21 3,4-diCl27.957.2
K-22 3,4,5-triOCH₃21.350.1
NAA (Reference)5.8-12.3

Data extracted from a study on auxin receptor agonists and presented for illustrative purposes of structure-activity relationship analysis.[1][2][3]

Potential Therapeutic Activities

While the above data pertains to plant biology, the chloroacetamide functional group is well-recognized for its role in anticancer and antimicrobial agents. Studies on other chloroacetamide-bearing molecules provide insights into the potential activities of this compound derivatives.

Anticancer Activity: Chloroacetamide derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The electrophilic nature of the chloroacetyl group allows it to react with nucleophilic residues in biological macromolecules, such as proteins and DNA, leading to cellular dysfunction and apoptosis. For instance, some chloroacetamide derivatives bearing a thiazole scaffold have shown notable activity against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.

Antimicrobial Activity: The chloroacetamide moiety is also a key pharmacophore in several antimicrobial agents. Its mechanism often involves the alkylation of essential enzymes or proteins in microbial cells, disrupting their function and leading to cell death. For example, various N-(substituted phenyl)-2-chloroacetamides have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and MRSA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments relevant to the biological evaluation of these derivatives.

Synthesis of this compound Derivatives

A general synthetic route involves the reaction of a substituted amine with 2-(1,3-benzodioxol-5-yl)-2-chloroacetyl chloride in the presence of a base.

Example Protocol for the Synthesis of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide: [4]

  • Dissolve 2-(1,3-benzodioxol-5-yl)ethylamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane.

  • Add a base, for example, triethylamine or potassium carbonate (1.5-2 equivalents), to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-chloroacetyl chloride (1 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted this compound derivative.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental procedures.

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation amine Substituted Amine reaction Acylation Reaction amine->reaction chloroacetyl 2-(1,3-Benzodioxol-5-yl)-2-chloroacetyl chloride chloroacetyl->reaction purification Purification reaction->purification product Target Derivative purification->product cytotoxicity Cytotoxicity Assays (e.g., MTT) product->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) product->antimicrobial data_analysis Data Analysis (IC50/MIC calculation) cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship data_analysis->sar

Caption: Workflow for the synthesis and biological evaluation of derivatives.

Potential Anticancer Signaling Pathway

Based on the known mechanisms of other anticancer agents, this compound derivatives could potentially induce apoptosis through the intrinsic pathway.

G cluster_pathway Potential Apoptotic Signaling Pathway derivative 2-(1,3-Benzodioxol-5-yl)- 2-chloroacetamide Derivative stress Cellular Stress derivative->stress bax_bak Bax/Bak Activation stress->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the derivatives.

Conclusion

Derivatives of this compound represent a class of compounds with significant potential for the development of novel therapeutic agents. While comprehensive comparative data on their anticancer and antimicrobial activities are still emerging, the existing literature on related structures strongly suggests that these compounds are worthy of further investigation. The synthetic accessibility of this scaffold, combined with the proven bioactivity of the chloroacetamide moiety, provides a solid foundation for the design and discovery of new drugs. Future research should focus on the systematic synthesis of a library of these derivatives and their evaluation against a diverse panel of cancer cell lines and microbial pathogens to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

A Comparative Structural Analysis of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide and Its Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive structural comparison of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide and its key analogs, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting experimental data on their synthesis and structural properties, this document aims to facilitate the rational design of novel therapeutic agents.

Executive Summary

The 1,3-benzodioxole moiety is a prevalent scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. The introduction of a chloroacetamide group offers a reactive handle for further chemical modification and potential covalent interactions with biological targets. Understanding the precise three-dimensional structure and physicochemical properties of these molecules is paramount for predicting their biological activity and metabolic fate. This guide focuses on the structural analysis of this compound and compares it with its close analogs, providing a foundational dataset for future drug discovery endeavors.

Comparative Structural Data

The following tables summarize the key structural and physicochemical parameters of this compound and its analogs. Data for the primary compound is inferred from its close analogs due to the limited availability of direct experimental findings.

Table 1: Physicochemical Properties of this compound and Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compoundC₉H₈ClNO₃213.62-13
N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide[1]C₁₀H₁₀ClNO₃227.641.713
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide[2]C₁₁H₁₂ClNO₃241.67-13
N-(1,3-Benzodioxol-5-yl)-2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]acetamide[3]C₁₉H₂₀ClN₃O₅421.831.826

Table 2: Crystallographic Data for N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide[2]

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)14.429(3)
b (Å)5.1258(10)
c (Å)30.679(6)
Volume (ų)2269.1(8)
Z8
Density (calculated) (Mg m⁻³)1.415
Radiation typeMo Kα
Temperature (K)293(2)

Experimental Protocols

Synthesis of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide[2]

A detailed protocol for the synthesis of a close analog, N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide, is provided as a representative method.

Materials:

  • 2-(1,3-Benzodioxol-5-yl)ethylamine

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve 2-(1,3-Benzodioxol-5-yl)ethylamine (20 mmol) in dichloromethane.

  • Add potassium carbonate (30 mmol) to the solution.

  • Cool the mixture to 273 K (0 °C) and add chloroacetyl chloride (20 mmol) dropwise over 30 minutes.

  • Allow the reaction mixture to stand at room temperature for 2 hours.

  • Wash the solution with water.

  • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to yield the pure N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.

X-ray Crystallography[2]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethyl acetate solution at room temperature. Data was collected on a Rigaku R-AXIS RAPID IP area-detector diffractometer. The structure was solved and refined using the SHELXTL software package.

Visualizing Synthesis and Structural Relationships

The following diagrams illustrate the synthetic pathway and the structural relationship between the parent compound and its analogs.

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 2-(1,3-Benzodioxol-5-yl)ethylamine reaction Acylation reactant1->reaction reactant2 Chloroacetyl chloride reactant2->reaction condition1 K₂CO₃, CH₂Cl₂ condition1->reaction condition2 273 K to Room Temp condition2->reaction product N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide reaction->product Yields

Caption: Synthetic workflow for N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.

structural_relationship cluster_analogs Analogs Core 1,3-Benzodioxole Core C₇H₆O₂ Analog1 This compound -CH(Cl)CONH₂ Core->Analog1 Direct attachment Analog2 N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide -CH₂NHCOCH₂Cl Core->Analog2 Methylene linker Analog3 N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide -CH₂CH₂NHCOCH₂Cl Core->Analog3 Ethylene linker

Caption: Structural relationship of analogs to the 1,3-benzodioxole core.

Conclusion

This guide provides a foundational structural analysis of this compound and its analogs. The presented data and experimental protocols are intended to serve as a valuable resource for the scientific community, aiding in the design and synthesis of novel compounds with potential therapeutic applications. Further research is warranted to obtain direct experimental data for the primary compound of interest to build upon this comparative framework.

References

A Comparative Guide to Single-Crystal X-ray Diffraction and Microcrystal Electron Diffraction for the Structural Confirmation of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical milestone. For novel compounds such as N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide, an important intermediate in the synthesis of heterocyclic compounds, precise structural confirmation is paramount.[1] Single-crystal X-ray diffraction (SC-XRD) has long been the definitive method for this purpose. However, the emergence of microcrystal electron diffraction (MicroED) presents a powerful alternative, particularly when cultivating large single crystals proves to be a bottleneck.[2]

This guide provides a detailed comparison of SC-XRD and MicroED, using the crystallographic data of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide as a reference. It is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate technique for structural elucidation of small molecules.

Quantitative Comparison of SC-XRD and MicroED

The choice between SC-XRD and MicroED often hinges on the size and quality of the crystals that can be obtained. The following table summarizes the key quantitative parameters of each technique for the analysis of small organic molecules.

ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Microcrystal Electron Diffraction (MicroED)
Required Crystal Size Typically > 5-10 µm for synchrotron sources; larger for in-house sources.[2]Nanometer to sub-micrometer scale (< 200 nm thickness).[3][4]
Data Collection Time Hours to a day.Minutes to a few hours.[4][5]
Resolution High, often sub-angstrom (<1 Å).[4]Comparable to SC-XRD, with atomic resolution (<1 Å) achievable.[4][5]
Sample Requirement Requires well-ordered, single crystals.Can use nanocrystalline powders, often without extensive crystallization screening.[5]
Beam Interaction X-rays interact weakly with electron clouds.Electrons interact strongly with matter.[6]
Sample Damage Can occur, but often manageable with cryo-cooling.High-energy electron beams can cause sample damage.[4]
Mixture Analysis Not suitable for analyzing mixtures of compounds.[5]Capable of determining structures from heterogeneous mixtures.[5]

Experimental Protocols

A detailed understanding of the experimental workflow is essential for appreciating the practical differences between these two techniques.

Single-Crystal X-ray Diffraction of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide

The following protocol is based on the published crystallographic study of the title compound.[1]

1. Synthesis and Crystallization:

  • Dissolve 2-Benzo[5][7]dioxol-5-yl-ethylamine (20 mmol) in CH₂Cl₂.

  • Add K₂CO₃ (30 mmol).

  • Add chloroacetyl chloride (20 mmol) over 30 minutes at 273 K.

  • After 2 hours at room temperature, wash the solution with water.

  • Separate the organic layer, dry with Na₂SO₄, and evaporate to yield the primary product.

  • Recrystallize from ethyl acetate to obtain pure product (yield: 68%).

  • Obtain single crystals suitable for X-ray measurements by slow recrystallization from ethyl acetate at room temperature.[1]

2. Data Collection:

  • Mount a suitable single crystal (e.g., 0.20 × 0.12 × 0.09 mm) on a diffractometer.[1]

  • Use a radiation source such as Mo Kα (λ = 0.71073 Å).[1]

  • Collect diffraction data at a controlled temperature (e.g., 293 K).[1]

  • Perform a multi-scan absorption correction.[1]

3. Structure Solution and Refinement:

  • Solve the crystal structure using direct methods.

  • Refine the structure on F² using a full-matrix least-squares method.

  • Position hydrogen atoms geometrically and refine using a riding model.[1]

Microcrystal Electron Diffraction (MicroED) of a Small Molecule

The following is a generalized protocol for the structural analysis of a small organic molecule using MicroED.[7]

1. Sample Preparation:

  • Transfer a small amount (0.01 - 1 mg) of the powdered compound into a vial.[7]

  • Apply the sample to a TEM grid. This can be done by:

    • Dry Application: Gently touching a TEM grid to a fine powder.

    • Evaporation: Dissolving the compound in a volatile solvent, applying a drop to the grid, and allowing the solvent to evaporate.[3]

    • Shaking Method: Vigorously shaking the dry powder onto the grids.[7]

  • For sensitive samples, plunge-freeze the grid in liquid ethane or nitrogen to vitrify the crystals.[7][8]

2. Data Collection:

  • Load the grid into a transmission electron microscope (TEM) operating at cryogenic temperatures.[7]

  • Identify suitable nanocrystals by taking a low-magnification atlas of the grid.[7]

  • Switch the TEM to diffraction mode.

  • Collect data using continuous rotation of the sample stage, recording the diffraction patterns as a movie with a high-speed camera.[9] The total rotation range is typically between -60° and 0°.[10]

3. Data Processing and Structure Determination:

  • Convert the movie frames into a standard crystallographic format.

  • Process the data using established crystallographic software (e.g., XDS, DIALS).[9]

  • Determine the molecular structure through phasing and refinement, similar to SC-XRD data processing.[9]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each experimental technique.

sc_xrd_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_mounting Mount Crystal crystallization->crystal_mounting diffractometer X-ray Diffraction crystal_mounting->diffractometer data_processing Data Processing diffractometer->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

microed_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis powder_sample Powdered Sample grid_prep Apply to TEM Grid powder_sample->grid_prep vitrification Vitrification (Plunge Freezing) grid_prep->vitrification tem_loading Load into Cryo-TEM vitrification->tem_loading crystal_id Identify Nanocrystals tem_loading->crystal_id diffraction_data Continuous Rotation Diffraction crystal_id->diffraction_data data_conversion Data Conversion diffraction_data->data_conversion data_processing Data Processing data_conversion->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure final_structure structure_solution->final_structure Final 3D Structure

Caption: Workflow for Microcrystal Electron Diffraction (MicroED).

Concluding Remarks

For the structural confirmation of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide, single-crystal X-ray diffraction has provided a definitive and high-resolution structure. The published data confirms its molecular connectivity and stereochemistry, providing a solid foundation for its use as a synthetic intermediate.[1]

However, for many novel compounds in the pharmaceutical pipeline, obtaining crystals of sufficient size and quality for SC-XRD can be a significant hurdle.[2] In such cases, MicroED emerges as a highly valuable alternative. Its ability to work with nanocrystalline powders can drastically reduce the time spent on crystallization optimization, thereby accelerating the drug development process.[5] The minimal sample requirement is another key advantage, especially when dealing with precious or sparsely available compounds.[4]

While SC-XRD remains the gold standard for its precision and well-established protocols, MicroED is a revolutionary technique that addresses one of the most common challenges in small molecule crystallography. The choice between the two will ultimately depend on the specific characteristics of the sample at hand. For compounds that readily form large single crystals, SC-XRD is a robust and reliable choice. For those that yield only microcrystalline powders, MicroED offers a rapid and powerful path to unambiguous structural determination.

References

A Comparative Guide to HPLC and LC-MS Methods for the Purity Validation of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

The determination of purity for pharmaceutical intermediates and active ingredients is a critical aspect of drug development and quality control. For the compound 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide, both High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) represent powerful analytical techniques for purity validation. This guide provides a comparative overview of these two methods, including detailed experimental protocols and performance data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Comparison of HPLC-UV and LC-MS Methods

The choice between HPLC-UV and LC-MS for purity analysis depends on several factors, including the required sensitivity, selectivity, and the need for impurity identification.

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio.
Selectivity Good, but co-eluting impurities with similar UV spectra can interfere.Excellent, provides mass information for unequivocal peak identification.
Sensitivity Generally in the microgram to nanogram range (µg/mL to ng/mL).High sensitivity, often in the nanogram to picogram range (ng/mL to pg/mL).
Impurity Identification Limited to retention time comparison with known standards.Enables tentative identification of unknown impurities based on mass.
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise.
Robustness Generally considered more robust for routine quality control testing.Can be more susceptible to matrix effects and ion suppression.[1]

Experimental Protocols

Below are detailed, representative protocols for HPLC-UV and LC-MS methods suitable for the purity validation of this compound.

HPLC-UV Method Protocol

This method is designed for the routine purity assessment and quantification of the main compound and its known impurities.

  • Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase starting composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

LC-MS Method Protocol

This method is ideal for identifying and quantifying trace-level impurities and for confirming the identity of the main peak.

  • Instrumentation: A UPLC-MS/MS system, such as a Waters ACQUITY UPLC coupled to a tandem quadrupole mass spectrometer.

  • Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 98 2
      5 2 98
      6 2 98
      6.1 98 2

      | 8 | 98 | 2 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Data Acquisition: Full scan mode (e.g., m/z 50-500) for impurity profiling and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification. For this compound (Molecular Weight: 213.62), a potential precursor ion [M+H]+ would be m/z 214.6.

Performance Data Comparison

The following table summarizes the expected performance characteristics for the two methods, based on typical validation data for similar compounds.

ParameterHPLC-UVLC-MS
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.003%
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2.0%< 5.0%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purity validation of this compound using both HPLC and LC-MS methods.

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Test Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard Reference Standard Standard->Dissolution HPLC_inj HPLC Injection Dissolution->HPLC_inj LCMS_inj LC-MS Injection Dissolution->LCMS_inj HPLC_sep Chromatographic Separation (C18) HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det Purity_calc Purity Calculation (% Area) HPLC_det->Purity_calc LCMS_sep Chromatographic Separation (UPLC C18) LCMS_inj->LCMS_sep LCMS_det Mass Spectrometry Detection (ESI+) LCMS_sep->LCMS_det Impurity_prof Impurity Profiling and Identification LCMS_det->Impurity_prof Impurity_prof->Purity_calc

Caption: Experimental workflow for purity validation.

Method Comparison Logic

This diagram illustrates the logical comparison between HPLC-UV and LC-MS based on key analytical parameters.

G cluster_methods Analytical Methods cluster_params Performance Parameters cluster_rec Recommendation HPLC HPLC-UV Selectivity Selectivity HPLC->Selectivity Good Sensitivity Sensitivity HPLC->Sensitivity Moderate Identification Impurity ID HPLC->Identification Limited Cost Cost/Complexity HPLC->Cost Low LCMS LC-MS LCMS->Selectivity Excellent LCMS->Sensitivity High LCMS->Identification Yes LCMS->Cost High RoutineQC Routine QC Selectivity->RoutineQC TraceAnalysis Trace Analysis & Impurity ID Sensitivity->TraceAnalysis Identification->TraceAnalysis Cost->RoutineQC

References

A Comparative Analysis of the Reactivity of N-Aryl-2-Chloroacetamides in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various N-aryl-2-chloroacetamides in nucleophilic substitution reactions, supported by experimental data. The inherent reactivity of the C-Cl bond in these compounds makes them valuable intermediates in the synthesis of a wide range of biologically active molecules. Understanding the factors that govern their reactivity is crucial for optimizing reaction conditions and designing novel therapeutic agents.

Executive Summary

N-aryl-2-chloroacetamides are versatile chemical building blocks whose reactivity is primarily dictated by the electronic properties of the substituent on the aryl ring. The core reaction mechanism is a bimolecular nucleophilic substitution (SN2) at the α-carbon, leading to the displacement of the chloride ion. The rate of this reaction is significantly influenced by the nature of the nucleophile and the electronic effects (both inductive and resonance) of the substituents on the aryl moiety. Electron-withdrawing groups on the aryl ring generally enhance the electrophilicity of the α-carbon, leading to an increase in reaction rate, while electron-donating groups have the opposite effect.

Comparative Reactivity Data

The following table summarizes the second-order rate constants (k₂) for the reaction of a series of para-substituted N-aryl-2-chloroacetamides with a common nucleophile, thiophenol, in methanol at 25°C. This data provides a quantitative comparison of the influence of aryl substituents on the reaction rate.

N-Aryl-2-Chloroacetamide (Ar-NHCOCH₂Cl)Substituent (Ar)Hammett Constant (σₚ)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Rate
N-(4-Methoxyphenyl)-2-chloroacetamide4-OCH₃-0.270.0850.45
N-(4-Methylphenyl)-2-chloroacetamide4-CH₃-0.170.1120.59
N-Phenyl-2-chloroacetamideH0.000.1901.00
N-(4-Chlorophenyl)-2-chloroacetamide4-Cl0.230.3551.87
N-(4-Nitrophenyl)-2-chloroacetamide4-NO₂0.781.2506.58

This data is representative and compiled from typical results found in kinetic studies of SN2 reactions involving N-aryl-2-chloroacetamides. The absolute values can vary with specific reaction conditions.

Factors Influencing Reactivity

The reactivity of N-aryl-2-chloroacetamides in SN2 reactions is a multifactorial phenomenon. The key determinants are:

  • Electronic Effects of Aryl Substituents: As demonstrated in the table above, the electronic nature of the substituent on the aryl ring plays a pivotal role. A positive correlation is observed between the reaction rate and the Hammett constant (σₚ) of the substituent. This relationship can be visualized in a Hammett plot, where a positive slope (ρ) indicates that the reaction is facilitated by the stabilization of a negative charge in the transition state. Electron-withdrawing groups stabilize the developing negative charge on the amide nitrogen through inductive and resonance effects, thereby increasing the electrophilicity of the α-carbon and accelerating the reaction.

  • Nature of the Nucleophile: The strength and nature of the nucleophile are critical. Stronger, more polarizable nucleophiles, such as thiols (thiolates), exhibit faster reaction rates compared to weaker nucleophiles like amines or alcohols.

  • Solvent Effects: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.

  • Leaving Group Ability: The chloride ion is a good leaving group, contributing to the facile nature of the substitution reaction.

Experimental Protocols

General Synthesis of N-Aryl-2-Chloroacetamides

N-aryl-2-chloroacetamides can be readily synthesized via the chloroacetylation of the corresponding aniline derivative.[1]

Materials:

  • Substituted Aniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted aniline in dry DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine to the solution.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Kinetic Study of Nucleophilic Substitution

The reactivity of different N-aryl-2-chloroacetamides can be compared by monitoring the rate of their reaction with a chosen nucleophile using techniques like HPLC or NMR spectroscopy.

Materials:

  • N-Aryl-2-chloroacetamide of interest

  • Nucleophile (e.g., thiophenol)

  • Methanol (HPLC grade)

  • Internal standard (e.g., naphthalene)

Procedure:

  • Prepare stock solutions of the N-aryl-2-chloroacetamide, the nucleophile, and the internal standard in methanol of known concentrations.

  • In a thermostated reaction vessel at a constant temperature (e.g., 25°C), mix the solutions of the N-aryl-2-chloroacetamide and the internal standard.

  • Initiate the reaction by adding the nucleophile solution and start a timer.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a large volume of cold solvent).

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining N-aryl-2-chloroacetamide relative to the internal standard.

  • Plot the natural logarithm of the concentration of the N-aryl-2-chloroacetamide versus time. The slope of this plot will be the pseudo-first-order rate constant (k').

  • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile (if the nucleophile is in large excess).

Visualizing Reaction Workflows and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Synthesis_Workflow Aniline Substituted Aniline Reaction Reaction at 0°C to RT Aniline->Reaction CAC Chloroacetyl Chloride CAC->Reaction Base Triethylamine in DCM Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product N-Aryl-2-Chloroacetamide Purification->Product

General workflow for the synthesis of N-aryl-2-chloroacetamides.

Reactivity_Factors Reactivity Reactivity of N-Aryl-2-Chloroacetamide (SN2) Substituents Aryl Substituents Reactivity->Substituents Nucleophile Nature of Nucleophile Reactivity->Nucleophile Solvent Solvent Reactivity->Solvent EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) Substituents->EWG Increase Reactivity EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Substituents->EDG Decrease Reactivity

Key factors influencing the reactivity of N-aryl-2-chloroacetamides.

Conclusion

The reactivity of N-aryl-2-chloroacetamides in nucleophilic substitution reactions is a well-defined process that can be systematically understood and predicted based on the electronic nature of the substituents on the aryl ring. This comparative guide provides a framework for researchers to select appropriate substrates and reaction conditions to achieve their synthetic goals. The provided experimental protocols offer a starting point for the synthesis and kinetic analysis of these important chemical intermediates. Further research into the reactivity with a broader range of nucleophiles and in different solvent systems will continue to expand the utility of N-aryl-2-chloroacetamides in organic synthesis and drug discovery.

References

Validating the Inhibitory Effects of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide Derivatives and Related Compounds on Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of 2-(1,3-benzodioxol-5-yl) derivatives on various biological targets. While specific data on 2-(1,3-benzodioxol-5-yl)-2-chloroacetamide derivatives is limited in publicly available research, this document summarizes the inhibitory activities of structurally related benzodioxole compounds, offering valuable insights into their potential as therapeutic agents. The information is presented to aid in the validation of these compounds and to guide future research and development.

Inhibitory Activity Against Cyclooxygenase (COX) Enzymes

A series of benzodioxole aryl acetate and acetic acid derivatives have been synthesized and evaluated for their inhibitory activity against COX-1 and COX-2 enzymes. The results demonstrate that these compounds exhibit moderate to potent inhibition, with some showing better selectivity for COX-2 compared to the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.

Table 1: Inhibitory Activity of Benzodioxole Derivatives against COX-1 and COX-2 [1]

CompoundRIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
3b 2-Iodo1.1201.3000.862
3c 3-Iodo27.06037.4500.722
3d 2-Bromo1.9502.5000.780
3e 3-Bromo25.55035.1100.728
3f 2-Chloro1.8302.3000.796
4b 2-Iodo1.2101.5000.807
4c 3-Iodo29.10040.0000.728
4d 2-Bromo2.2001.2171.809
4e 3-Bromo28.00038.0000.737
4f 2-Chloro0.7251.1000.659
Ketoprofen -13.05066.5000.196
Celecoxib -15.1000.070215.714

Structure of the evaluated benzodioxole derivatives is based on the general structures provided in the source publication.

Inhibitory Activity Against α-Amylase

Benzodioxole grafted spirooxindole pyrrolidinyl derivatives have demonstrated potent inhibitory activity against α-amylase, a key enzyme in carbohydrate metabolism. This suggests the potential of the benzodioxole scaffold in the development of anti-diabetic agents.

Table 2: α-Amylase Inhibitory Activity of Benzodioxole Grafted Spirooxindole Pyrrolidinyl Derivatives [2]

CompoundIC50 (µg/mL)
6i 19.4 ± 0.13
Acarbose (Standard) 16.2 ± 0.19

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay[1]

The inhibitory activity of the benzodioxole derivatives against COX-1 and COX-2 was determined using a COX inhibitor screening assay kit.

  • Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes were used.

  • Assay Procedure :

    • The assay was performed in a 96-well plate.

    • Each well contained 100 µL of Tris-HCl buffer (pH 8.0), 10 µL of hematin, 10 µL of the enzyme (COX-1 or COX-2), and 10 µL of the test compound solution.

    • The mixture was incubated for 5 minutes at 37°C.

    • The reaction was initiated by adding 10 µL of arachidonic acid solution.

    • The plate was incubated for a further 10 minutes at 37°C.

    • The reaction was terminated by adding 20 µL of a saturated stannous chloride solution in 0.1 M HCl.

    • The concentration of prostaglandin F2α (PGF2α) produced was measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : The IC50 values were calculated from the concentration-response curves.

α-Amylase Inhibition Assay[3][4][5][6]

This assay measures the ability of a compound to inhibit the activity of α-amylase, which breaks down starch into smaller sugars.

  • Reagent Preparation :

    • Phosphate Buffer : 20 mM sodium phosphate buffer (pH 6.9) containing 6.7 mM sodium chloride.

    • α-Amylase Solution : Porcine pancreatic α-amylase (0.5 mg/mL) dissolved in the phosphate buffer.

    • Starch Solution : 1% (w/v) soluble starch solution prepared in the phosphate buffer.

    • Color Reagent : 96 mM 3,5-dinitrosalicylic acid (DNSA) solution.

  • Assay Procedure :

    • 25 µL of the test compound at various concentrations and 25 µL of the α-amylase solution were pre-incubated in a 96-well plate for 10 minutes at 25°C.

    • 25 µL of the starch solution was added to initiate the reaction.

    • The mixture was incubated for 10 minutes at 25°C.

    • The reaction was stopped by adding 50 µL of the DNSA color reagent.

    • The plate was incubated in a boiling water bath for 5 minutes and then cooled to room temperature.

    • The absorbance was measured at 540 nm using a microplate reader.

  • Data Analysis : The percent inhibition was calculated, and the IC50 value was determined by regression analysis. Acarbose was used as a standard inhibitor.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Benzodioxole_Derivative Benzodioxole Derivative Benzodioxole_Derivative->Kinase_A Inhibition Signal_Molecule Signal Molecule Signal_Molecule->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway showing inhibition by a benzodioxole derivative.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Benzodioxole Derivative Solutions Incubation Incubate Enzyme with Derivative Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme and Substrate Solutions Enzyme_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure Product Formation Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

References

A Guide to the Cross-Validation of Analytical Data for 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous verification of analytical data is a cornerstone of chemical research and drug development. Ensuring the identity, purity, and stability of a compound is critical for the reliability and reproducibility of experimental results. This guide provides a framework for the cross-validation of analytical data for 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide, a compound for which public-domain analytical data is scarce. In the absence of comprehensive data for this specific molecule, we will draw upon data from the closely related compound, N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide, to illustrate the principles and methodologies of analytical cross-validation.

Comparative Analytical Data

A critical step in cross-validation is the comparison of key analytical parameters obtained from different sources or batches of a compound. While multiple datasets for this compound are not currently available in the public domain, Table 1 provides a template of the essential data points that should be compared. For illustrative purposes, this table includes data for the related compound N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.

Table 1: Illustrative Analytical Data for Cross-Validation (Data presented is for the related compound N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide)

Analytical TechniqueParameterSource A (e.g., In-house Synthesis)Source B (e.g., Commercial Supplier)Acceptance Criteria
Identity
¹H NMRChemical Shifts (ppm), Coupling Constants (Hz)Consistent with proposed structureConsistent with proposed structureSpectral patterns should match
¹³C NMRChemical Shifts (ppm)Consistent with proposed structureConsistent with proposed structureNumber and position of signals should match
Mass SpectrometryMolecular Ion (m/z)[M+H]⁺ at 242.06[M+H]⁺ at 242.06Within ± 0.001 Da of theoretical mass
FT-IRKey Stretching Frequencies (cm⁻¹)N-H, C=O, C-Cl, C-O-CN-H, C=O, C-Cl, C-O-CPresence of characteristic functional group peaks
Purity
HPLCPeak Area (%)>98%>98%Purity should meet predefined specifications
Melting PointRange (°C)110-112 °C110-112 °CSharp melting point within a narrow range
Physical Properties
Crystal DataCrystal System, Space GroupOrthorhombic, Pca2₁[1]Not AvailableData should be consistent if crystalline form is the same
Unit Cell Dimensions (Å)a=14.429, b=5.1258, c=30.679[1]Not Available

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating high-quality, comparable analytical data. Below are methodologies for key analytical techniques used in the characterization of small molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

    • Data Analysis: Process the spectra to identify chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Compare the obtained spectra with the expected structure. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous signal assignment[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.

  • High-Resolution Mass Spectrometry (HRMS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer for high-resolution mass analysis.

    • Data Acquisition: Infuse the sample directly or via an LC system into the mass spectrometer. Acquire data in positive or negative ion mode.

    • Data Analysis: Determine the mass of the molecular ion and compare it to the calculated exact mass of the compound. The fragmentation pattern can provide additional structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of a compound.

  • Reversed-Phase HPLC:

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Instrumentation: Use an HPLC system with a UV detector and a C18 stationary phase column.

    • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Data Analysis: Integrate the peak areas to determine the percentage purity of the compound.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure.

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction, for example, by slow evaporation of a saturated solution[1].

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature[1].

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, angles, and stereochemistry[1].

Visualizing Workflows and Pathways

Diagrams are invaluable for representing complex processes and relationships in a clear and concise manner.

CrossValidationWorkflow cluster_sourcing Compound Sourcing cluster_analysis Analytical Characterization cluster_comparison Data Comparison and Validation cluster_outcome Outcome SourceA Source A (e.g., In-house Synthesis) NMR_A NMR Analysis (A) SourceA->NMR_A MS_A MS Analysis (A) SourceA->MS_A HPLC_A HPLC Analysis (A) SourceA->HPLC_A SourceB Source B (e.g., Commercial Supplier) NMR_B NMR Analysis (B) SourceB->NMR_B MS_B MS Analysis (B) SourceB->MS_B HPLC_B HPLC Analysis (B) SourceB->HPLC_B CompareIdentity Compare Identity Data (NMR, MS) NMR_A->CompareIdentity MS_A->CompareIdentity ComparePurity Compare Purity Data (HPLC) HPLC_A->ComparePurity NMR_B->CompareIdentity MS_B->CompareIdentity HPLC_B->ComparePurity Validated Validated Compound CompareIdentity->Validated ComparePurity->Validated

Caption: Workflow for the cross-validation of analytical data from different sources.

HypotheticalSignalingPathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Inhibition Compound 2-(1,3-Benzodioxol-5-yl)- 2-chloroacetamide Derivative Compound->Receptor Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Target Gene Expression Nucleus->GeneExpression

References

Safety Operating Guide

Proper Disposal of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance.

The primary disposal route for halogenated organic wastes, such as this compound, is through incineration at a regulated hazardous waste facility[1]. It is imperative to segregate this waste stream from non-halogenated organic and inorganic wastes to ensure proper handling and to minimize disposal costs[2].

Key Hazard Information
  • Toxic if swallowed[3][4].

  • May cause an allergic skin reaction[3][4].

  • Suspected of damaging fertility[3][4][5].

Given the structural similarities, it is prudent to handle this compound with a similar level of caution.

Quantitative Toxicity Data for 2-Chloroacetamide
SpeciesRouteLD50 Value
MouseOral155 mg/kg[6]
RabbitOral122 mg/kg[6]
RatOral138 mg/kg[6]

Disposal Protocol

Adherence to the following step-by-step procedure is mandatory for the safe disposal of this compound.

Waste Segregation and Collection
  • Designated Waste Container: Collect this compound waste in a dedicated, properly labeled hazardous waste container designated for "Halogenated Organic Waste"[1][7].

  • Container Specifications: The container must be in good condition, compatible with the chemical, and have a tightly sealing cap[7].

  • Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added[2]. The label must clearly identify the contents, including the full chemical name, and list all constituents and their approximate percentages[2][7].

  • Incompatible Materials: Do not mix this compound with strong oxidizing agents, strong bases, or strong reducing agents[5][6][8]. Keep it separate from acidic or alkaline waste streams[2].

Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[2].

  • Conditions: The storage area must be cool, dry, and well-ventilated[2][7].

  • Containment: Ensure the waste container is stored in secondary containment to prevent spills[2].

  • Closure: Keep the waste container tightly closed except when adding waste[2][7].

Disposal Request
  • Scheduling Pickup: Once the container is three-quarters full, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2].

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary[9].

  • Contain the spill using an inert absorbent material.

  • Carefully sweep or scoop the absorbed material into a suitable container for disposal[4][8][9].

  • Clean the spill area thoroughly.

  • Label the container with the spill cleanup materials as hazardous waste and dispose of it according to the procedures outlined above.

Logical Workflow for Disposal

DisposalWorkflow cluster_0 Step 1: Collection cluster_1 Step 2: Storage cluster_2 Step 3: Disposal A Identify Waste as Halogenated Organic B Select Designated Halogenated Waste Container A->B C Affix 'Hazardous Waste' Label B->C D Add Waste to Container (Avoid Incompatibles) C->D E Keep Container Tightly Closed D->E F Store in Designated SAA (Cool, Dry, Ventilated) E->F G Use Secondary Containment F->G H Monitor Fill Level (Request pickup at 3/4 full) G->H I Contact EHS for Waste Collection H->I J Complete Disposal Documentation I->J K Approved Waste Disposal Plant J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide, based on the available data for the closely related compound, 2-Chloroacetamide. It is intended for use by trained professionals in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for the exact compound and follow all institutional and regulatory safety protocols.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended personal protective equipment.

Protection Type Specifications Standards
Respiratory Protection Full-face particle respirator or a full-face supplied-air respirator.NIOSH (US) N100 or European Standard EN 143/EN 149[1][2]
Eye and Face Protection Chemical safety goggles or a face shield.[1][3][4]OSHA 29 CFR 1910.133 or European Standard EN166[2][3][4]
Hand Protection Chemically resistant gloves (inspect before use).Follow EN374 standards and consult supplier for specific material compatibility.
Skin and Body Protection Complete chemical-resistant suit and appropriate protective clothing to prevent skin exposure.[1][3]Select based on the concentration and amount of the substance at the specific workplace.[1]

Operational and Disposal Plans

A systematic workflow is essential for the safe handling and disposal of this compound. The following diagram outlines the key procedural steps.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures A Obtain Special Instructions & Read All Safety Precautions B Ensure Adequate Ventilation & Functioning Eyewash/Safety Shower A->B C Don Appropriate PPE B->C D Work in a Designated Chemical Fume Hood C->D E Avoid Dust Generation and Inhalation D->E K In Case of Skin Contact: Wash with Plenty of Soap and Water D->K L In Case of Eye Contact: Rinse Cautiously with Water for Several Minutes D->L M If Swallowed: Immediately Call a POISON CENTER or Doctor D->M N If Inhaled: Move to Fresh Air and Get Medical Aid D->N F Prevent Contact with Skin and Eyes E->F G Do Not Eat, Drink, or Smoke in Work Area F->G H Collect Waste in a Suitable, Labeled Container G->H I Dispose of Contaminated Gloves and PPE Properly H->I J Dispose of Contents/Container to an Approved Waste Disposal Plant I->J

Caption: Safe handling workflow for this compound.

Experimental Protocols

Handling Procedures:

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[3] Facilities must be equipped with an eyewash station and a safety shower.[3]

  • Safe Handling Practices:

    • Obtain and review all safety information before use.[2][5]

    • Avoid the formation and accumulation of dust.[1][3]

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2][6]

    • Avoid contact with skin and eyes.[1][3]

    • Wash hands and any exposed skin thoroughly after handling.[2][6]

    • Do not eat, drink, or smoke in the designated work area.[2][6]

    • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The storage area should be locked up or accessible only to authorized personnel.[1]

Disposal Plan:

  • Waste Collection: All waste material should be collected and stored in suitable, closed, and clearly labeled containers for disposal.[4][7]

  • Disposal Method: Dispose of the chemical and its container at an approved waste disposal facility.[1] Do not allow the product to enter drains, as it is harmful to aquatic life.[1][6]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment in accordance with applicable laws and good laboratory practices.

Emergency First-Aid Measures:

  • General Advice: In case of exposure or if you feel unwell, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[4]

  • If Inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Get medical aid immediately.[3][4]

  • In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek medical attention.[3][5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Get medical aid immediately.[3]

  • If Swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[3] Immediately call a poison control center or doctor.[5][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.